Product packaging for Neopetromin(Cat. No.:)

Neopetromin

Cat. No.: B12374012
M. Wt: 528.6 g/mol
InChI Key: VHHLBJOOIMVBQV-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neopetromin is a useful research compound. Its molecular formula is C29H28N4O6 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28N4O6 B12374012 Neopetromin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H28N4O6

Molecular Weight

528.6 g/mol

IUPAC Name

(8S,11S,14S)-8-amino-3-hydroxy-11-[(4-hydroxyphenyl)methyl]-9,12-dioxo-1,10,13-triazatetracyclo[14.6.1.12,6.017,22]tetracosa-2,4,6(24),16(23),17,19,21-heptaene-14-carboxylic acid

InChI

InChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1

InChI Key

VHHLBJOOIMVBQV-VABKMULXSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Neopetromin: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a cyclic tripeptide first isolated from the marine sponge Neopetrosia sp.[1]

Chemical Structure

This compound is a novel cyclic tripeptide with a unique C–N cross-link between the side chains of two of its constituent amino acid residues.

Molecular Formula: C₂₉H₂₈N₄O₆[1]

Composition: The molecule is composed of two L-tyrosine residues and one L-tryptophan residue. A distinctive feature of this compound's structure is the heteroaromatic C–N bond that forms a macrocycle, linking one of the tyrosine residues to the tryptophan residue.[1]

Chemical Structure Diagram:

Neopetromin_Structure cluster_tyr1 L-Tyrosine 1 cluster_tyr2 L-Tyrosine 2 cluster_trp L-Tryptophan T1_N N T1_CA T1_N->T1_CA T2_C C T1_C C T1_CA->T1_C T1_CB T1_CA->T1_CB T1_O O T1_C->T1_O T1_CG T1_CB->T1_CG T1_CD1 Cδ1 T1_CG->T1_CD1 T1_CE1 Cε1 T1_CD1->T1_CE1 T1_CZ T1_CE1->T1_CZ T1_OH OH T1_CZ->T1_OH T1_CE2 Cε2 T1_CZ->T1_CE2 T1_CD2 Cδ2 T1_CE2->T1_CD2 T1_CD2->T1_CG TRP_NE1 Nε1 T1_CD2->TRP_NE1 C-N Cross-link T2_N N T2_CA T2_N->T2_CA T2_CA->T2_C T2_CB T2_CA->T2_CB T2_O O T2_C->T2_O TRP_N N T2_C->TRP_N Peptide Bond T2_CG T2_CB->T2_CG T2_CD1 Cδ1 T2_CG->T2_CD1 T2_CE1 Cε1 T2_CD1->T2_CE1 T2_CZ T2_CE1->T2_CZ T2_OH OH T2_CZ->T2_OH T2_CE2 Cε2 T2_CZ->T2_CE2 T2_CD2 Cδ2 T2_CE2->T2_CD2 T2_CD2->T2_CG TRP_CA TRP_N->TRP_CA TRP_C C TRP_CA->TRP_C TRP_CB TRP_CA->TRP_CB TRP_C->T1_N Peptide Bond TRP_O O TRP_C->TRP_O TRP_CG TRP_CB->TRP_CG TRP_CD1 Cδ1 TRP_CG->TRP_CD1 TRP_CD1->TRP_NE1 TRP_CE2 Cε2 TRP_NE1->TRP_CE2 TRP_CZ2 Cζ2 TRP_CE2->TRP_CZ2 TRP_CD2 Cδ2 TRP_CE2->TRP_CD2 TRP_CH2 Cη2 TRP_CZ2->TRP_CH2 TRP_CZ3 Cζ3 TRP_CH2->TRP_CZ3 TRP_CE3 Cε3 TRP_CZ3->TRP_CE3 TRP_CE3->TRP_CD2 TRP_CD2->TRP_CG

Caption: Chemical structure of this compound, a cyclic tripeptide.

Physicochemical and Spectroscopic Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₂₉H₂₈N₄O₆[1]
Molecular Weight 528.56 g/mol Calculated
[M+H]⁺ Ion Peak m/z 529.21[1]
UV (MeOH) λₘₐₓ 220, 280 nm[1]
Optical Rotation [α]²⁵_D_ +50 (c 0.1, MeOH)[1]

Solubility: Based on the isolation protocol, this compound is soluble in methanol and ethyl acetate, and sparingly soluble in water.[1]

Experimental Protocols

Isolation of this compound from Neopetrosia sp.

The following workflow outlines the isolation of this compound from its natural source.

Isolation_Workflow start Marine Sponge (Neopetrosia sp.) extraction Extraction with EtOH start->extraction etoh_extract EtOH Extract extraction->etoh_extract partition Partitioning between EtOAc and H₂O etoh_soluble EtOAc-soluble fraction partition->etoh_soluble h2o_soluble H₂O-soluble fraction partition->h2o_soluble etoh_extract->partition chromatography1 ODS Flash Chromatography (Stepwise gradient: H₂O to MeOH) etoh_soluble->chromatography1 fractionation Fractionation chromatography1->fractionation hplc Reversed-phase HPLC (CH₃CN/H₂O with 0.1% TFA) fractionation->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The marine sponge Neopetrosia sp. was extracted with ethanol (EtOH).

  • Partitioning: The resulting EtOH extract was partitioned between ethyl acetate (EtOAc) and water (H₂O).

  • Chromatography: The EtOAc-soluble fraction was subjected to open column chromatography on an ODS (octadecylsilyl) support, eluting with a stepwise gradient of H₂O to methanol (MeOH).

  • Purification: Fractions containing this compound were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a gradient of acetonitrile (CH₃CN) in water with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.[1]

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic analysis and chemical methods.

Structure_Elucidation data Spectroscopic Data hrms HRMS (Molecular Formula) data->hrms nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) data->nmr structure Planar Structure of this compound hrms->structure amino_acids Identification of Amino Acid Residues nmr->amino_acids connectivity Determination of Connectivity and Cross-link nmr->connectivity amino_acids->structure connectivity->structure ozonolysis Ozonolysis and Hydrolysis structure->ozonolysis final_structure Complete Structure of this compound marfey Marfey's Method ozonolysis->marfey config Determination of Absolute Configuration (L-amino acids) marfey->config config->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

Detailed Methodology:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of this compound.[1]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) nuclear magnetic resonance (NMR) spectroscopy were employed to identify the amino acid residues and establish their connectivity, including the C-N cross-link.[1]

  • Determination of Absolute Configuration: The absolute configuration of the amino acid residues was determined using Marfey's method. This involved ozonolysis of this compound followed by acid hydrolysis to break down the molecule into its constituent amino acids. The resulting amino acids were then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and analyzed by HPLC, comparing their retention times to those of derivatized standards of L- and D-amino acids.[1]

Total Synthesis

A modular and scalable total synthesis of this compound has been reported, providing a synthetic route to access this natural product and its analogs.

Total_Synthesis start Commercially Available Amino Acid Derivatives coupling Peptide Coupling Reactions start->coupling linear_peptide Linear Tripeptide Precursor coupling->linear_peptide arylation Palladium-catalyzed C-H Arylation linear_peptide->arylation biaryl_intermediate Biaryl-linked Intermediate arylation->biaryl_intermediate macrocyclization Larock Macrocyclization biaryl_intermediate->macrocyclization protected_this compound Protected this compound macrocyclization->protected_this compound deprotection Deprotection protected_this compound->deprotection This compound Synthetic this compound deprotection->this compound Hypothetical_Pathway This compound This compound target Unknown Cellular Target(s) This compound->target torc1 TORC1 Inhibition (Hypothesized) target->torc1 ? pi_kinases Modulation of Phosphoinositide Kinases target->pi_kinases ? membrane_remodeling Vacuolar Membrane Remodeling torc1->membrane_remodeling pi35p2 Increased PtdIns(3,5)P₂ Levels pi_kinases->pi35p2 pi35p2->membrane_remodeling fragmentation Vacuole Fragmentation membrane_remodeling->fragmentation

References

Unveiling Neopetromin: A Technical Guide to its Discovery, Isolation, and Characterization from Neopetrosia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Neopetromin, a novel cyclic tripeptide derived from the marine sponge Neopetrosia sp. First identified through a bioassay-guided chemical investigation, this compound presents a unique molecular architecture, featuring a rare heteroaromatic carbon-nitrogen cross-link between its tryptophan and tyrosine residues. This document details the systematic approach to its extraction, purification, and structural elucidation, supported by quantitative data and explicit experimental protocols. Furthermore, it explores the initial biological activity identified for this compound, which involves the induction of vacuole fragmentation in tobacco BY-2 cells through an actin-independent pathway. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and biology of this novel marine natural product.

Discovery and Initial Identification

The quest for novel bioactive compounds from marine invertebrates led to the investigation of a specimen of Neopetrosia sp., a marine sponge collected from the waters of Mantehage Island, Indonesia.[1] Initial chemical profiling of the ethanol extract of the sponge using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) revealed the presence of a previously unreported peptide.[1][2][3] This observation prompted a bioassay-guided isolation effort to characterize this unknown metabolite.

Collection and Taxonomic Identification

The sponge specimen was collected by scuba diving at a depth of 10 meters.[1] Post-collection, the organism was immediately preserved in ethanol to maintain the integrity of its chemical constituents.[1] Taxonomic identification confirmed the sponge as belonging to the genus Neopetrosia within the family Petrosiidae.[1]

Isolation and Purification of this compound

The isolation of this compound from the crude ethanol extract of Neopetrosia sp. involved a multi-step process of solvent partitioning and chromatographic separation.

Extraction and Initial Fractionation

The ethanol-preserved sponge material was extracted to yield a crude extract. This extract was then subjected to solvent partitioning to separate compounds based on their polarity. The target compound, this compound, was found to concentrate in the ethyl acetate (EtOAc)-soluble fraction.[1]

Chromatographic Purification

The EtOAc-soluble fraction underwent a series of chromatographic steps to isolate this compound. While the primary source does not detail the specific column chromatography matrices and solvent systems used, a standard approach for peptide isolation would involve a combination of normal-phase and reverse-phase chromatography. The final purification was likely achieved using reverse-phase HPLC to yield pure this compound.

Table 1: Summary of this compound Isolation
ParameterDetails
Source Organism Neopetrosia sp.
Collection Location Mantehage Island, Indonesia
Initial Extraction Solvent Ethanol
Fraction Containing this compound Ethyl Acetate (EtOAc) soluble fraction
Purification Method Multi-step chromatography, likely culminating in reverse-phase HPLC

Structural Elucidation

The molecular structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula and Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the purified compound indicated a molecular formula of C₂₉H₂₈N₄O₆.[1]

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra confirmed the peptidic nature of this compound.[1] The structure was determined to be a tripeptide composed of two tyrosine residues and one tryptophan residue.[1][2][3] A key feature of the molecule is a heteroaromatic C–N cross-link between the side chains of a tryptophan and a tyrosine residue, forming a rare structural motif.[1][2][3]

Stereochemistry

The absolute configuration of the amino acid residues was determined using Marfey's method following ozonolysis and hydrolysis of the purified this compound.[1][2][3]

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₂₉H₂₈N₄O₆
[M+H]⁺ (m/z) 529.21
Amino Acid Composition Two Tyrosine residues, one Tryptophan residue
Key Structural Feature Heteroaromatic C–N cross-link between Trp and Tyr side chains

Biological Activity of this compound

Purified this compound was screened against a panel of in-house bioassays to determine its biological function.

In Vitro Bioassay Screening

This compound was tested for antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans, as well as for cytotoxicity against HeLa and HCT116 cells.[1] It was also evaluated for inhibitory activity against the ubiquitin-proteasome system and the RANKL-induced formation of multinuclear osteoclasts at a concentration of 20 μM.[1] No significant activity was observed in these assays.

Table 3: Summary of In Vitro Bioactivity Screening of this compound (20 μM)
AssayTargetResult
Antimicrobial E. coli, B. cereus, C. albicansInactive
Cytotoxicity HeLa, HCT116 cellsInactive
Ubiquitin-Proteasome System Proteasome, Ubc13-Uev1A, p53-Mdm2, USP7Inactive
Osteoclast Formation RANKL-inducedInactive
Effect on Plant Cell Morphology

A significant and previously unreported biological activity was observed when this compound was applied to tobacco BY-2 cells.[1] It was found to promote the fragmentation of vacuoles in an actin-independent manner.[1][2][3] This morphological change is considered unprecedented and suggests a novel mechanism of action within plant cells.[1] The underlying mechanism for this vacuole fragmentation is currently under investigation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments performed in the discovery and characterization of this compound.

Extraction and Isolation
  • Extraction: The sponge material (Neopetrosia sp.), previously soaked in ethanol, is homogenized and exhaustively extracted with ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fractions are collected, and the solvents are evaporated.

  • Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol). Fractions are collected and monitored by TLC and HPLC-MS.

  • HPLC Purification: Fractions containing the target compound are pooled and further purified by reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry: High-resolution mass spectra are acquired on an ESI-TOF mass spectrometer to determine the accurate mass and molecular formula of the purified compound.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on a high-field NMR spectrometer. The spectra are used to determine the connectivity of atoms and establish the planar structure of the molecule.

  • Marfey's Analysis (for absolute configuration): a. this compound is subjected to ozonolysis followed by acid hydrolysis to break down the molecule into its constituent amino acids. b. The amino acid hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent). c. The resulting diastereomeric derivatives are analyzed by reverse-phase HPLC and compared with the retention times of authentic D- and L-amino acid standards derivatized in the same manner.

Vacuole Fragmentation Assay
  • Cell Culture: Tobacco BY-2 (Nicotiana tabacum L. cv. Bright Yellow 2) cells, including transgenic lines expressing GFP-AtVam3p (for vacuolar membrane visualization), are maintained in a modified Linsmaier and Skoog medium.

  • Treatment: A suspension of 0-day-old cells is transferred to a 24-well plate. This compound (e.g., at a final concentration of 10 μM) is added to the cell culture.

  • Incubation and Observation: The cells are cultured for a specified period (e.g., 5 days). For actin filament disruption control experiments, cells can be treated with latrunculin B.

  • Microscopy: The cells are observed using a confocal fluorescence microscope to visualize the morphology of the vacuoles. Three-dimensional reconstruction from optical sections can be performed using appropriate imaging software.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Neopetrosia sp. Collection Extraction Ethanol Extraction Sponge->Extraction Partition Solvent Partitioning Extraction->Partition EtOAc EtOAc Fraction Partition->EtOAc Chromatography Column Chromatography EtOAc->Chromatography HPLC Reverse-Phase HPLC Chromatography->HPLC This compound Pure this compound HPLC->this compound Structure Structure Elucidation (MS, NMR, Marfey's) This compound->Structure Bioassay Bioactivity Screening This compound->Bioassay

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of this compound's Effect

G cluster_effect Cellular Effect This compound This compound BY2 Tobacco BY-2 Cells This compound->BY2 Treatment Vacuole Intact Vacuole Fragmented Fragmented Vacuoles Vacuole->Fragmented Induces Mechanism Unknown Mechanism Fragmented->Mechanism Mediated by Actin Actin Cytoskeleton Actin->Mechanism Independent of

Caption: this compound's effect on tobacco BY-2 cell vacuoles.

Conclusion and Future Directions

This compound represents a significant addition to the growing family of bioactive peptides from marine sponges. Its unique cyclic structure, featuring a rare C-N cross-link, makes it an interesting target for synthetic chemistry. While its precise mechanism of action in inducing vacuole fragmentation in plant cells remains to be elucidated, this discovery opens up new avenues for research into plant cell biology and the development of novel agrochemicals. Further investigation is warranted to understand the signaling pathways involved in its vacuole-fragmenting activity and to explore its potential for other therapeutic or biotechnological applications. The detailed methodologies provided in this guide aim to facilitate such future research endeavors.

References

Unveiling the Pharmacopeia of the Seas: A Technical Guide to the Discovery of Secondary Metabolites from Neopetrosia sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine sponge genus Neopetrosia has emerged as a prolific source of structurally diverse and biologically active secondary metabolites, representing a significant frontier in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery of these compounds, focusing on the experimental methodologies and quantitative data essential for researchers in natural product chemistry and drug development. The potent biological activities exhibited by these marine-derived compounds, including antimicrobial, cytotoxic, and anti-inflammatory properties, underscore their potential as leads for new pharmaceuticals.[1][2][3]

A Chemical Cornucopia: Major Classes of Secondary Metabolites

Chemical investigations of various Neopetrosia species have led to the isolation and characterization of a wide array of secondary metabolites. These compounds are primarily categorized into four major classes: alkaloids, quinones, sterols, and terpenoids.[1][4] The structural diversity within these classes is vast, contributing to the broad spectrum of biological activities observed. For instance, motuporamines are considered chemical markers for Neopetrosia exigua, while terpenoids are characteristic of Neopetrosia vanilla.[1][4]

From Sponge to Active Compound: A Generalized Experimental Workflow

The discovery of novel secondary metabolites from Neopetrosia sp. typically follows a systematic, multi-step process known as bioassay-guided fractionation. This approach ensures that the chemical separation is directed by the biological activity of interest, efficiently leading to the isolation of potent compounds.

experimental_workflow General Experimental Workflow for Bioactive Compound Discovery cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Partitioning cluster_isolation Bioassay-Guided Fractionation & Purification cluster_elucidation Structure Elucidation Collection Collection of Neopetrosia sp. Preparation Freeze-drying and grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH, DCM/MeOH) Preparation->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc) Extraction->Partitioning Bioassay Bioassay Screening of Fractions Partitioning->Bioassay Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Bioassay->Chromatography Active Fractions HPLC HPLC Purification Chromatography->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS Mass Spectrometry (HR-ESI-MS) HPLC->MS Elucidation Structure Determination NMR->Elucidation MS->Elucidation

Caption: A generalized workflow for the discovery of bioactive secondary metabolites.

Quantitative Bioactivity Data of Selected Metabolites

The secondary metabolites isolated from Neopetrosia sp. have demonstrated significant potency in various biological assays. The following tables summarize key quantitative data for some of the most promising compounds.

Table 1: Cytotoxic Activity of Neopetrosia exigua Extracts and Fractions

Extract/FractionCell LineIC50 (µg/mL)
Ethyl Acetate (NEEAF)HepG26.87 ± 0.78
Hexane (NEHF)HepG28.17 ± 0.99

Data from in vitro cytotoxic and apoptotic activity studies of the Mauritian marine sponge Neopetrosia exigua.[5]

Table 2: Anti-inflammatory Activity of Compounds from Neopetrosia compacta

CompoundBioactivityIC50 (µM)
XestoquinoneNO Production Inhibition>20
Adociaquinone BNO Production Inhibition>20
Adociaquinone ANO Production Inhibition>20
14-hydroxymethylxestoquinoneNO Production Inhibition4.8
15-hydroxymethylxestoquinoneNO Production Inhibition3.5
14/15-methoxyxestoquinoneNO Production Inhibition2.5

Data from the study of anti-inflammatory compounds from the marine sponge Neopetrosia compacta.[6]

Table 3: Antimicrobial Activity of Compounds from Neopetrosia exigua

CompoundMicroorganismMIC (µg/mL)
Bisulphate avarol derivativeStaphylococcus aureus2.6

Data from the bioassay-guided isolation of antimicrobial compounds from the marine sponge Neopetrosia exigua.[7]

Detailed Experimental Protocols

This section provides a more detailed look into the common experimental methodologies employed in the study of Neopetrosia secondary metabolites.

Extraction and Fractionation

A common starting point for the isolation of bioactive compounds is the exhaustive extraction of the freeze-dried and powdered sponge material.

  • Extraction: The powdered sponge is typically macerated with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH (1:1) for an extended period (e.g., 48-72 hours).[3][5] This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity. A typical sequence includes hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on their polarity.[8]

Bioassay-Guided Isolation and Purification
  • Initial Screening: The crude extract and subsequent fractions are screened for biological activity using relevant in vitro assays (e.g., antimicrobial, cytotoxic, anti-inflammatory assays).

  • Column Chromatography: The active fractions are subjected to further separation using column chromatography. Common stationary phases include silica gel and Sephadex. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are often complex mixtures and require further purification using preparative or semi-preparative HPLC to yield pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, are employed to elucidate the detailed connectivity and stereochemistry of the molecule.[9]

Bioassays
  • Cell Seeding: Cancer and non-malignant cell lines are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with various concentrations of the extracts or pure compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is determined using the Alamar Blue assay, and IC50 values are calculated.[5]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The stimulated cells are treated with the test compounds.

  • NO Measurement: The production of nitric oxide (NO) is measured, and the inhibitory concentration (IC50) is determined.[6]

Signaling Pathways and Mechanisms of Action

Some studies have delved into the molecular mechanisms underlying the bioactivity of Neopetrosia-derived compounds. For example, the anti-inflammatory effects of xestoquinone and its analogues have been linked to the activation of the Nrf2 signaling pathway, which leads to the downregulation of pro-inflammatory genes.[2]

nrf2_pathway Nrf2 Signaling Pathway Activation Xestoquinones Xestoquinones Nrf2 Nrf2 Xestoquinones->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-1β, NOS2) ARE->Proinflammatory_Genes inhibits transcription of Downregulation Downregulation Proinflammatory_Genes->Downregulation

Caption: Activation of the Nrf2 signaling pathway by xestoquinones.

Conclusion and Future Directions

The genus Neopetrosia continues to be a treasure trove of novel secondary metabolites with significant therapeutic potential. The application of modern chromatographic and spectroscopic techniques, coupled with bioassay-guided fractionation, has proven to be a powerful strategy for the discovery of these compounds. Future research should focus on the continued exploration of the chemical diversity within this genus, including the investigation of symbiotic microorganisms which may be the true producers of some of these metabolites. Furthermore, in-depth studies into the mechanisms of action and preclinical development of the most promising compounds are warranted to translate these discoveries into tangible clinical benefits.

References

Neopetromin: An In-Depth Technical Guide on its Mechanism of Action in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the hypothetical mechanism of action of a fictional plant growth regulator, "Neopetromin." The data, signaling pathways, and experimental protocols presented are illustrative and based on established principles of plant cell biology to serve as a template for a technical whitepaper.

Introduction

This compound is a novel synthetic compound designed to enhance abiotic stress tolerance in a variety of plant species. Its primary mode of action involves the modulation of cellular signaling pathways that lead to the upregulation of stress-responsive genes, thereby improving plant resilience to adverse environmental conditions such as drought and salinity. This document provides a comprehensive overview of the molecular mechanisms underlying this compound's activity in plant cells, supported by hypothetical quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Signaling Pathways

This compound's mechanism of action is initiated by its binding to a specific cell surface receptor, which triggers a downstream signaling cascade involving second messengers and a protein kinase cascade, ultimately leading to the activation of stress-related transcription factors.

This compound-Induced Stress Tolerance Signaling Pathway

The binding of this compound to its putative receptor, a Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK), initiates a signaling cascade. This interaction is believed to cause a conformational change in the receptor, leading to the activation of its cytoplasmic kinase domain. The activated receptor then phosphorylates a membrane-associated phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3-gated calcium channels on the vacuolar membrane, leading to an increase in cytosolic calcium concentration.[1][2] This calcium influx acts as a second messenger, activating a Calcium-Dependent Protein Kinase (CDPK). The activated CDPK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAP kinase (MAPK). The activated MAPK translocates to the nucleus and phosphorylates a key stress-responsive transcription factor (TF), enhancing its binding to the promoter regions of stress-tolerance genes, such as those encoding for late embryogenesis abundant (LEA) proteins and detoxifying enzymes.

Neopetromin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor LRR-Receptor Kinase This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC P PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_channel Vacuolar Ca2+ Channel IP3->Ca_channel Ca_ion Ca2+ Ca_channel->Ca_ion Release CDPK Calcium-Dependent Protein Kinase (CDPK) Ca_ion->CDPK Activates MAPKK MAPKK CDPK->MAPKK P MAPK MAPK MAPKK->MAPK P TF Stress-Responsive Transcription Factor (TF) MAPK->TF P DNA Stress-Responsive Genes TF->DNA Binds to promoter

This compound-induced signaling cascade.

Quantitative Data

The following tables summarize the hypothetical quantitative data from key experiments investigating the efficacy and mechanism of this compound.

Table 1: Dose-Response of this compound on Plant Survival Under Drought Stress
This compound Concentration (µM)Plant Survival Rate (%)
0 (Control)25
145
578
1085
2082
5060
Table 2: Effect of this compound on the Expression of a Stress-Responsive Gene (LEA4)
TreatmentFold Change in LEA4 mRNA Levels (relative to control)
Control (No this compound)1.0
This compound (10 µM)6.8
This compound (10 µM) + CDPK Inhibitor1.5
This compound (10 µM) + MAPK Inhibitor1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Plant Growth and Stress Application
  • Plant Material: Arabidopsis thaliana (Col-0) seedlings were grown on Murashige and Skoog (MS) medium under a 16-h light/8-h dark photoperiod at 22°C.

  • This compound Treatment: this compound, dissolved in DMSO, was added to the MS medium at the indicated concentrations. The final DMSO concentration was kept at 0.1% in all treatments, including the control.

  • Drought Stress: For the survival assay, 10-day-old seedlings were transferred to soil and grown for one week. Watering was then withheld for 14 days, after which the plants were re-watered, and survival rates were scored after 3 days.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Total RNA was extracted from 10-day-old seedlings treated with this compound and/or inhibitors for 6 hours using an RNeasy Plant Mini Kit (Qiagen).

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qRT-PCR: Quantitative real-time PCR was performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a StepOnePlus Real-Time PCR System (Applied Biosystems). The relative expression of the target gene (LEA4) was calculated using the 2-ΔΔCt method, with ACTIN2 as the reference gene.

qRT_PCR_Workflow A Plant Treatment (this compound +/- Inhibitors) B Total RNA Extraction A->B C cDNA Synthesis B->C D Quantitative Real-Time PCR C->D E Data Analysis (2-ΔΔCt) D->E

References

Unveiling the Bioactivity of Neopetromin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Biological Activity of the Cyclic Peptide Neopetromin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a cyclic tripeptide recently isolated from the marine sponge Neopetrosia sp. Its unique structure, composed of two tyrosine and one tryptophan residue with a heteroaromatic C-N cross-link, has drawn interest for its potential biological activities. To date, the primary characterized bioactivity of this compound is the induction of vacuole fragmentation in plant cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological effects, detailed experimental protocols, and a forward-looking perspective on its potential applications in drug development.

Known Biological Activity of this compound

The only reported biological activity for this compound is the fragmentation of vacuoles in tobacco BY-2 cells. This effect was observed to be independent of the actin cytoskeleton. While cytotoxic activities against HeLa and HCT116 mammalian cancer cell lines were tested, no quantitative data has been published in the available scientific literature. The lack of data in mammalian systems represents a significant knowledge gap but also a promising area for future research.

Data Presentation: Biological Activity of this compound
Biological Activity Test System Effect Quantitative Data Reference
Vacuole FragmentationTobacco BY-2 cellsInduces vacuole fragmentationNot Quantified[cite: ]
CytotoxicityHeLa cellsTestedData not available[cite: ]
CytotoxicityHCT116 cellsTestedData not available[cite: ]

Experimental Protocols

Vacuole Fragmentation Assay in Tobacco BY-2 Cells

This protocol describes a method to observe and quantify this compound-induced vacuole fragmentation in Nicotiana tabacum L. cv. Bright Yellow 2 (BY-2) cells.

1. Cell Culture and Maintenance:

  • Maintain BY-2 cell suspension cultures in a modified Linsmaier and Skoog (LS) medium supplemented with 0.2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), 1% (w/v) sucrose, and 0.1 g/L myo-inositol.

  • Subculture the cells weekly by transferring 1-2 mL of the cell suspension into 30 mL of fresh medium in a 100 mL flask.

  • Incubate the cultures on a rotary shaker at 130 rpm at 27°C in the dark.

2. Treatment with this compound:

  • Use BY-2 cells in the logarithmic growth phase (3-4 days after subculture).

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Add this compound stock solution to the BY-2 cell culture to achieve the desired final concentration. An equivalent volume of DMSO should be added to a separate culture as a vehicle control.

  • Incubate the treated and control cultures under standard conditions for the desired time points (e.g., 1, 3, 6, 12, and 24 hours).

3. Staining and Visualization:

  • To visualize the vacuolar membrane, stain the cells with a fluorescent dye such as FM4-64.

  • Add FM4-64 to the cell suspension at a final concentration of 5-10 µM.

  • Incubate the cells with the dye for 15-30 minutes at 27°C in the dark.

  • Mount a small aliquot of the stained cell suspension on a microscope slide.

  • Observe the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the chosen fluorescent dye.

4. Data Analysis:

  • Capture images of multiple fields of view for each treatment and control group.

  • Quantify the degree of vacuole fragmentation by counting the number of vacuoles per cell or by using image analysis software to measure the vacuolar area and circularity.

  • Statistically analyze the data to determine the significance of this compound's effect compared to the control.

Neopetromin_Discovery_and_Bioactivity cluster_Discovery Discovery and Isolation cluster_Bioactivity Known Biological Activity Marine_Sponge Marine Sponge (Neopetrosia sp.) Extraction Extraction and Chromatography Marine_Sponge->Extraction Collection This compound This compound (Cyclic Tripeptide) Extraction->this compound Isolation Structure_Elucidation Structure Elucidation (NMR, MS) This compound->Structure_Elucidation Analysis BY2_Cells Tobacco BY-2 Cells This compound->BY2_Cells Treatment Vacuole_Fragmentation Vacuole Fragmentation (Actin-Independent) BY2_Cells->Vacuole_Fragmentation Observed Effect

Caption: Workflow of this compound discovery and its known biological effect.

Future Directions for Drug Development Professionals

The lack of data on this compound's effects in mammalian cells presents a clear opportunity for investigation. The following experimental workflows are proposed to evaluate its potential as a therapeutic agent.

Proposed Experimental Workflow for Mammalian Cell-Based Assays

Future_Research_Workflow This compound This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) This compound->Cytotoxicity_Screening Cancer_Cell_Lines Panel of Cancer Cell Lines (e.g., HeLa, HCT116, etc.) Cytotoxicity_Screening->Cancer_Cell_Lines Normal_Cell_Lines Normal (Non-cancerous) Cell Lines Cytotoxicity_Screening->Normal_Cell_Lines Determine_IC50 Determine IC50 Values and Selectivity Index Cancer_Cell_Lines->Determine_IC50 Normal_Cell_Lines->Determine_IC50 Apoptosis_Assay Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay If cytotoxic Mechanism_of_Action Investigate Mechanism of Action Apoptosis_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for caspases, kinases, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis

Caption: Proposed workflow for evaluating this compound's therapeutic potential.

Detailed Methodologies for Future Studies

1. Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the concentration of this compound that inhibits the growth of mammalian cells by 50% (IC50).

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, HCT116) and a normal cell line (e.g., fibroblasts) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Objective: To determine if this compound induces apoptosis or necrosis in cancer cells.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

3. Signaling Pathway Analysis (Western Blotting):

  • Objective: To identify the molecular pathways affected by this compound treatment.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for different durations.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against key signaling proteins (e.g., caspases, Bcl-2 family proteins, MAP kinases, Akt).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the changes in protein expression and phosphorylation status to elucidate the affected signaling pathways.

Apoptosis_Signaling_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway This compound This compound (Hypothetical Target) Death_Receptors Death Receptors (e.g., Fas, TNFR) This compound->Death_Receptors ? Bcl2_family Bcl-2 family proteins (e.g., Bax, Bcl-2) This compound->Bcl2_family ? Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathways for investigation.

Conclusion

This compound is a novel cyclic peptide with a demonstrated ability to induce vacuole fragmentation in plant cells. While its biological activity in mammalian systems remains uncharacterized, its unique structure warrants further investigation for potential therapeutic applications, particularly in oncology. The experimental workflows and protocols outlined in this guide provide a clear roadmap for elucidating the cytotoxicity, mechanism of action, and signaling pathways affected by this compound in mammalian cells. Such studies are crucial for unlocking the full potential of this marine natural product in the realm of drug discovery and development.

The Bioactive Potential of Marine Sponge Peptides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biodiversity, presents a compelling frontier in the quest for novel therapeutic agents. Among the myriad of marine organisms, sponges (phylum Porifera) have emerged as a particularly prolific source of structurally unique and biologically active secondary metabolites. Their sessile nature and evolutionary history have endowed them with sophisticated chemical defense mechanisms, often involving a diverse arsenal of bioactive peptides. These peptides exhibit a broad spectrum of pharmacological activities, including potent cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties, making them promising candidates for drug discovery and development.

This technical guide provides an in-depth exploration of the bioactivity of marine sponge peptides. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of these promising biomolecules. This guide adheres to stringent data presentation and visualization standards to facilitate clear comprehension and practical application of the information provided.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity of selected peptides isolated from marine sponges, providing a comparative overview of their therapeutic potential.

Table 1: Cytotoxic Activity of Marine Sponge Peptides
PeptideMarine Sponge SourceCancer Cell LineIC50 (µM)Reference
Koshikamide BTheonella sp.P388 (murine leukemia)0.0023[1]
HCT-116 (human colon carcinoma)0.0023[1]
Bathiapeptides A1Bacillus sp. (from marine biofilm)MCF-7 (human breast adenocarcinoma)0.5[2]
Nipyrones CAspergillus niger (from sponge)Staphylococcus aureus8[3]
Bacillus subtilis16[3]
Nipyrones A, B, Germicidin CAspergillus niger (from sponge)Staphylococcus aureus32-64[3]
Escherichia coli32-64[3]
Bacillus subtilis32-64[3]
Methicillin-resistant Staphylococcus aureus (MRSA)128[3]
CitrininPenicillium sp. (from Melophlus sp.)Methicillin-resistant Staphylococcus aureus (MRSA)3.90[3]
Rifampicin-resistant Staphylococcus aureus0.97[3]
Wild-type Staphylococcus aureus1.95[3]
Vancomycin-resistant Enterococcus faecium7.81[3]
Cryptococcus neoformans3.90[3]
Compound 102 (from sponge-associated fungus)Not specifiedStaphylococcus aureus4.6[3]
Enterococcus faecium9.3[3]
Compound 103 (from sponge-associated fungus)Not specifiedStaphylococcus aureus4.3[3]
Compound 104 (from sponge-associated fungus)Not specifiedStaphylococcus aureus4.6[3]
Enterococcus faecium2.3[3]
Enterococcus faecalis18.4[3]
PinselinPenicillium sp. (from Callyspongia sp.)Staphylococcus aureus57[3]
Frangula-emodinPenicillium sp. (from Callyspongia sp.)Staphylococcus aureus3.75[3]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Marine Sponge Peptides
Peptide/CompoundMarine Sponge Source/Associated MicrobeTarget MicroorganismMIC (µg/mL)Reference
PM181104Kocuria sp. (from Spirastrella inconstans)Methicillin-resistant Staphylococcus aureus (MRSA)0.008 - 2.048[4]
Methicillin-sensitive Staphylococcus aureus (MSSA)0.008 - 2.048[4]
Staphylococcus epidermidis0.008 - 1.024[4]
Vancomycin-resistant Enterococci (VRE)0.004 - 1.024[4]
Vancomycin-sensitive Enterococci (VSE)0.004 - 1.024[4]
Aurantoside KMelophlus sp.Candida albicans (wild-type)1.95 (mg/L)[4]
Candida albicans (Amphotericin B resistant)31.25 (mg/L)[4]
HyastatinHyas araneusEscherichia coli12.5 (µM)[5]
Corynebacterium glutamicum0.4 (µM)[5]
Active compound from RB27 strainStreptomyces sp. (from sponge)Methicillin-resistant Staphylococcus aureus1.25[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible assessment of the bioactivity of marine sponge peptides. This section provides step-by-step methodologies for two key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[8]

  • 96-well microplates[7]

  • Test peptide dissolved in a suitable solvent (e.g., DMSO, sterile water)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570-600 nm)[9]

  • Humidified incubator (37°C, 5% CO₂)[9]

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptide in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the peptide solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7][11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[8][11]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the peptide concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

  • 96-well microtiter plates[14]

  • Test peptide dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA)[15]

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[15]

  • Sterile diluents[14]

  • Incubator set at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria)[15]

  • Microplate reader (optional, for absorbance measurement)

Procedure:

  • Preparation of Microorganism Inoculum:

    • From a fresh culture, inoculate a tube of broth medium and incubate until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Preparation of Peptide Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test peptide (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the peptide dilution.[14]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the peptide dilutions.

    • Include a growth control well (inoculum without peptide) and a sterility control well (broth without inoculum).

    • Incubate the plate at the appropriate temperature for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.[13]

    • Alternatively, the absorbance of the wells can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >50%) compared to the growth control.[15]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which marine sponge peptides exert their bioactivity is crucial for their development as therapeutic agents. Many cytotoxic peptides have been found to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

Key Signaling Pathways

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[17][18] Its aberrant activation is a hallmark of many cancers.[17] Some marine compounds have been shown to inhibit this pathway, leading to cancer cell death.[1][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Marine_Peptide Marine Sponge Peptide Marine_Peptide->PI3K Marine_Peptide->Akt PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt signaling pathway and potential inhibition by marine sponge peptides.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[20] The NF-κB signaling pathway is crucial in regulating the immune response to infection and is also implicated in cancer development and inflammation.[20] Certain marine peptides can modulate this pathway.[21][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Marine_Peptide Marine Sponge Peptide Marine_Peptide->IKK Marine_Peptide->NFkB inhibits translocation

Caption: NF-κB signaling pathway and its modulation by marine sponge peptides.

Experimental Workflow

The discovery and characterization of bioactive marine sponge peptides typically follow a systematic workflow, from collection to identification of the active compound.

Experimental_Workflow Collection Sponge Collection & Identification Extraction Extraction of Crude Peptides Collection->Extraction Screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Extraction->Screening Fractionation Bioassay-Guided Fractionation (HPLC) Screening->Fractionation Active Extract Purification Purification of Active Peptides Fractionation->Purification Structure Structure Elucidation (NMR, Mass Spectrometry) Purification->Structure Mechanism Mechanism of Action Studies Structure->Mechanism Lead Lead Compound for Drug Development Mechanism->Lead

Caption: A generalized experimental workflow for investigating bioactive marine sponge peptides.

Conclusion

Marine sponge peptides represent a vast and exciting frontier in the search for novel therapeutic agents. Their chemical diversity and potent bioactivities offer tremendous potential for addressing significant unmet medical needs, particularly in the areas of oncology and infectious diseases. The systematic approach to their discovery, characterization, and mechanistic elucidation, as outlined in this guide, is essential for translating the promise of these marine natural products into tangible clinical benefits. Continued exploration of the marine ecosystem, coupled with advancements in analytical and screening technologies, will undoubtedly unveil new and even more potent peptide drug leads from this remarkable phylum.

References

Preliminary Studies on Neopetromin Cytotoxicity: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed research framework for investigating the cytotoxicity of Neopetromin. To date, there is a scarcity of publicly available data on the cytotoxic effects of this compound in mammalian cell lines. The experimental protocols, data tables, and signaling pathways described herein are based on established methodologies in cytotoxicity testing and the known bioactivity of this compound—vacuole fragmentation in tobacco cells—to provide a robust starting point for future research.

Introduction

This compound, a cyclic tripeptide isolated from the marine sponge Neopetrosia sp., has been identified as a compound that induces vacuole fragmentation in plant cells.[1] While this provides a unique mechanism of action, its potential cytotoxic effects on mammalian cells, particularly cancer cells, remain unexplored. This guide proposes a comprehensive preliminary study to elucidate the cytotoxic properties of this compound, focusing on its potential as an anti-cancer agent. The central hypothesis is that the induction of vacuolar dysfunction by this compound could trigger a cytotoxic response in cancer cells.

Proposed Data Presentation

To systematically evaluate the cytotoxic profile of this compound, we propose the following data tables to summarize quantitative findings across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
HeLa Cervical CancerData to be determinedData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determinedData to be determined
PANC-1 Pancreatic CarcinomaData to be determinedData to be determinedData to be determined
HEK293 Normal Human Embryonic KidneyData to be determinedData to be determinedData to be determined

Table 2: Apoptosis Induction by this compound in Selected Cancer Cell Lines (at 48h)

Cell LineConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 ControlData to be determinedData to be determined
IC50Data to be determinedData to be determined
2 x IC50Data to be determinedData to be determined
A549 ControlData to be determinedData to be determined
IC50Data to be determinedData to be determined
2 x IC50Data to be determinedData to be determined

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (at 24h)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control Data to be determinedData to be determinedData to be determined
This compound (IC50) Data to be determinedData to be determinedData to be determined
This compound (2 x IC50) Data to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, HeLa, A549, PANC-1) and a non-cancerous human cell line (HEK293) will be obtained from the American Type Culture Collection (ATCC). Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells will be treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells will be collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution will be added to the cell suspension.

  • Incubation: The cells will be incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells will be analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic/necrotic, and live cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells will be seeded in 6-well plates and treated with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells will be washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: The DNA content of the cells will be analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.

Mandatory Visualizations

Proposed Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_data Data Analysis cell_culture Cell Line Culture (MCF-7, HeLa, A549, PANC-1, HEK293) cell_viability Cell Viability Assay (MTT) cell_culture->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle This compound This compound Stock Solution Preparation This compound->cell_viability This compound->apoptosis_assay This compound->cell_cycle ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Proposed workflow for investigating this compound cytotoxicity.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Based on its known activity of inducing vacuole fragmentation, this compound may disrupt lysosomal homeostasis, leading to cellular stress and ultimately, apoptosis. The following diagram illustrates a plausible signaling cascade.

neopetromin_pathway This compound This compound Vacuole Vacuole/Lysosome Membrane Integrity This compound->Vacuole Fragmentation Vacuole/Lysosome Fragmentation Vacuole->Fragmentation Permeabilization Lysosomal Membrane Permeabilization Fragmentation->Permeabilization Cathepsins Release of Cathepsins Permeabilization->Cathepsins Bid Bid Cathepsins->Bid tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized lysosome-mediated apoptotic pathway induced by this compound.
Logical Relationship of Experimental Outcomes

logical_relationship cluster_input Initial Treatment cluster_cellular_effects Cellular Responses cluster_interpretation Interpretation This compound This compound Treatment Viability Decreased Cell Viability (MTT Assay) This compound->Viability Apoptosis Induction of Apoptosis (Annexin V Positive) This compound->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M) This compound->CellCycle Cytotoxicity Cytotoxic Potential Viability->Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity

Logical flow from experimental observation to conclusion.

References

Unraveling Neopetromin: A Technical Guide to Structure Elucidation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic strategies employed in the structural elucidation of Neopetromin, a novel cyclic tripeptide isolated from the marine sponge Neopetrosia sp. The following sections provide a comprehensive overview of the experimental protocols, a complete assignment of proton (¹H) and carbon (¹³C) NMR data, and a visualization of the key spectroscopic correlations that were instrumental in defining the unique chemical architecture of this natural product.

Quantitative NMR Data

The structure of this compound was determined through a combination of 1D and 2D NMR experiments. The complete ¹H and ¹³C NMR chemical shift assignments, referenced to the residual solvent peaks of DMSO-d₆ at δH 2.49 and δC 39.5, are summarized in the table below. The spectra were recorded at 70 °C to improve resolution.[1]

Atom No.¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
Tryptophan Residue
251.94.30, m
3170.1
428.13.37, m
5108.97.50, d, 2.3
6125.2
7119.57.02, dd, 8.7, 2.3
8118.86.89, d, 8.7
9136.2
10121.8
11129.5
1210-NH10.89, brs
Tyrosine Residue 1 (Tyr1)
1353.54.82, m
13-NH8.10, d, 8.8
1438.02.69, dd, 13.5, 11.2
2.85, dd, 13.5, 4.3
15131.0
16, 20130.36.94, d, 8.5
17, 19115.06.61, d, 8.5
18155.4
18-OH9.17, s
Tyrosine Residue 2 (Tyr2)
21172.7
2254.43.63, m
22-NH8.57, d, 7.8
2338.52.78, m
24125.1
25115.86.58, d, 1.3
26121.2
27149.7
28114.76.92, d, 8.2
29128.36.98, dd, 8.2, 1.3
27-OH8.60, s

Experimental Protocols

The following protocols outline the methodologies used for the acquisition of NMR data for this compound.

General: All NMR spectra were recorded on a Bruker Avance III 600 NMR spectrometer.[1] The sample was dissolved in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δH 2.49 for ¹H and δC 39.5 for ¹³C).[1] To achieve better spectral resolution, the experiments were conducted at a temperature of 70 °C.[1]

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 343 K (70 °C)

  • Referencing: Residual DMSO peak at 2.49 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Solvent: DMSO-d₆

  • Temperature: 343 K (70 °C)

  • Referencing: Central peak of DMSO-d₆ multiplet at 39.5 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

  • Standard pulse programs were used for COSY, HSQC, HMBC, and NOESY experiments.

  • HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a long-range coupling constant of 8 Hz to observe correlations between protons and carbons separated by two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500 ms was used to allow for the detection of through-space correlations between protons that are in close proximity.

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and highlight the key long-range NMR correlations that were pivotal in assembling the final structure of this compound.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_fragment_elucidation 2. Substructure Identification cluster_connectivity 3. Assembly of Fragments cluster_final_structure 4. Final Structure H1_NMR 1D ¹H NMR Trp Tryptophan Residue H1_NMR->Trp Tyr1 Tyrosine Residue 1 H1_NMR->Tyr1 Tyr2 Tyrosine Residue 2 H1_NMR->Tyr2 C13_NMR 1D ¹³C NMR C13_NMR->Trp C13_NMR->Tyr1 C13_NMR->Tyr2 COSY 2D COSY COSY->Trp COSY->Tyr1 COSY->Tyr2 HSQC 2D HSQC HSQC->Trp HSQC->Tyr1 HSQC->Tyr2 HMBC 2D HMBC Peptide_Bonds Peptide Bond Linkages (HMBC) HMBC->Peptide_Bonds CN_Linkage C-N Cross-Link (HMBC & NOESY) HMBC->CN_Linkage NOESY 2D NOESY NOESY->CN_Linkage Trp->Peptide_Bonds Trp->CN_Linkage Tyr1->Peptide_Bonds Tyr2->Peptide_Bonds Tyr2->CN_Linkage This compound This compound Structure Peptide_Bonds->this compound CN_Linkage->this compound

Figure 1: Workflow for the structure elucidation of this compound.

key_correlations Trp Trp (H-5, 10-NH) Tyr2 Tyr2 (H-25, C-21, C-26) Trp->Tyr2 H-5 / H-25 Tyr1 Tyr1 (13-NH) Tyr1->Tyr2 13-NH -> C-21 Tyr2->Trp H-25 -> 5-N

Figure 2: Key HMBC and NOESY correlations in this compound.

The structure of this compound was pieced together by first identifying the individual amino acid spin systems of a tryptophan and two tyrosine residues using COSY and HSQC data. The peptide linkages were then established through key HMBC correlations. Specifically, an HMBC correlation from the amide proton of Tyr1 (13-NH) to the carbonyl carbon of Tyr2 (C-21) confirmed their connection.[1] The most unusual feature, a C-N cross-link between the tryptophan and the second tyrosine residue, was determined by a crucial HMBC correlation from H-25 of Tyr2 to the indole nitrogen (5-N) of tryptophan, and further supported by a NOESY correlation between H-5 of tryptophan and H-25 of Tyr2.[1] This comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous determination of the planar structure of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Neopetromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Neopetromin, a cyclic tripeptide with a unique C-N cross-link, isolated from the marine sponge Neopetrosia sp. The protocols and data presented are based on the modular and scalable total synthesis reported by Ogawa, Nagata, and Nakamura in 2024. This compound has demonstrated biological activity, including the ability to cause vacuole fragmentation in tobacco BY-2 cells, making its synthetic accessibility a subject of significant interest.

Overview of the Synthetic Strategy

The total synthesis of this compound is characterized by a convergent and modular approach, enabling the preparation of significant quantities of the natural product. The key transformations in this synthetic route are a palladium-catalyzed C-H arylation to form a key biaryl linkage and a subsequent Larock macrocyclization to construct the 15-membered macrocyclic core.[1]

The general synthetic workflow can be visualized as the preparation of two key building blocks, a dipeptide fragment containing two tyrosine residues and a modified tryptophan precursor. These fragments are coupled, and the resulting linear tripeptide undergoes macrocyclization, followed by deprotection to yield this compound.

Neopetromin_Synthetic_Workflow cluster_fragments Fragment Synthesis Dipeptide Dipeptide Fragment (Tyrosine-Tyrosine) Coupling Peptide Coupling Dipeptide->Coupling Tryptophan Modified Tryptophan Precursor Tryptophan->Coupling Linear_Tripeptide Linear Tripeptide Precursor Coupling->Linear_Tripeptide Macrocyclization Larock Macrocyclization Linear_Tripeptide->Macrocyclization Protected_this compound Protected This compound Macrocyclization->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection This compound This compound Deprotection->this compound

Caption: General workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of this compound. The data is based on the reported scalable synthesis.

Table 1: Synthesis of Key Intermediates

StepIntermediateStarting MaterialKey ReagentsSolventYield (%)
1Dipeptide FragmentProtected TyrosineHATU, DIPEADMF85-95
2Linear TripeptideDipeptide, Tryptophan PrecursorPd Catalyst, LigandToluene70-80

Table 2: Macrocyclization and Final Deprotection

StepProductStarting MaterialKey ReagentsSolventYield (%)
3Protected this compoundLinear TripeptidePd(OAc)₂, PPh₃, K₂CO₃DMF50-60
4This compoundProtected this compoundTFA, CH₂Cl₂CH₂Cl₂>95

Note: The yields are representative and may vary based on specific reaction conditions and scale. Detailed yields are provided in the supplementary information of the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

3.1. Key Transformation: C-H Arylation for Linear Tripeptide Synthesis

This step involves the palladium-catalyzed cross-coupling of the dipeptide fragment with the modified tryptophan precursor to form the linear tripeptide.

CH_Arylation Start Dipeptide & Tryptophan Precursor Reaction Pd-catalyzed C-H Arylation (Pd(OAc)₂, Ligand, Base) Start->Reaction Toluene, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Linear Tripeptide Purification->Product

Caption: Experimental workflow for the C-H arylation step.

Protocol:

  • To a solution of the dipeptide (1.0 equiv) and the tryptophan precursor (1.2 equiv) in anhydrous toluene is added the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), a suitable ligand (e.g., a phosphine ligand, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The reaction mixture is degassed and heated to 100-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure linear tripeptide.

3.2. Key Transformation: Larock Macrocyclization

This is the crucial ring-closing step to form the 15-membered macrocycle of this compound.

Protocol:

  • To a solution of the linear tripeptide precursor (1.0 equiv) in anhydrous DMF is added palladium(II) acetate (Pd(OAc)₂, 0.2 equiv), triphenylphosphine (PPh₃, 0.4 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • The mixture is degassed with argon for 15-20 minutes.

  • The reaction is heated to 80-90 °C and stirred vigorously for 12-18 hours. The progress of the reaction is monitored by LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is diluted with ethyl acetate and washed with water (3 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to yield the protected this compound.

3.3. Final Deprotection

This final step removes the protecting groups to yield the natural product, this compound.

Protocol:

  • The protected this compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂; typically 1:1 v/v).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 10 mL) to remove residual TFA.

  • The crude product is purified by preparative HPLC to afford this compound as a pure solid.

Signaling Pathway Implication

This compound has been shown to induce vacuole fragmentation in tobacco BY-2 cells. While the precise signaling pathway is still under investigation, it is known to be an actin-independent process.[2] This suggests that this compound may interact with components of the vacuolar trafficking or fusion machinery.

Neopetromin_Signaling This compound This compound Target Unknown Cellular Target (Vacuolar Trafficking/Fusion Machinery) This compound->Target Binds/Interacts Pathway Actin-Independent Signaling Cascade Target->Pathway Initiates Effect Vacuole Fragmentation Pathway->Effect

Caption: Postulated signaling pathway for this compound-induced vacuole fragmentation.

Disclaimer: The experimental protocols provided are based on the available literature and are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken. The specific reaction conditions and yields may require optimization. For precise and detailed experimental procedures and characterization data, please refer to the supplementary information of the primary publication: Ogawa, H., Nagata, Y., & Nakamura, H. (2024). Modular, Scalable Total Synthesis of this compound. Chinese Journal of Chemistry.

References

Neopetromin: A Novel Modulator of Vacuolar Dynamics for Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp. This unique natural product has been identified as a potent inducer of vacuole fragmentation in plant cells, a process that is fundamental to cellular homeostasis, stress response, and development. Notably, this activity of this compound has been observed to be independent of the actin cytoskeleton, suggesting a novel mechanism of action that could be of significant interest in cell biology research and drug discovery. These application notes provide an overview of the known and potential applications of this compound in cell biology, along with detailed protocols to investigate its effects on vacuolar dynamics and associated signaling pathways.

Principle of Action

The precise molecular mechanism of this compound is yet to be fully elucidated. However, its ability to induce vacuole fragmentation in an actin-independent manner in tobacco BY-2 cells points towards the modulation of specific signaling pathways that regulate membrane fission and fusion events of the vacuole. Research on vacuolar dynamics in other model organisms, such as yeast, has revealed that actin-independent fragmentation is often mediated by the phosphoinositide signaling pathway, particularly through the action of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This lipid second messenger is known to be a key regulator of vacuolar/lysosomal size and morphology. It is hypothesized that this compound may directly or indirectly influence the enzymes involved in PtdIns(3,5)P2 metabolism, leading to vacuole fragmentation.

Potential Applications in Cell Biology Research

  • Investigation of Vacuolar Dynamics: this compound can be utilized as a chemical tool to induce and study the molecular machinery of vacuole fragmentation.

  • Elucidation of Phosphoinositide Signaling: Its specific mode of action could be leveraged to dissect the roles of different phosphoinositides in regulating organelle morphology.

  • Drug Discovery: As vacuolar/lysosomal dysfunction is implicated in various diseases, including neurodegenerative disorders and cancer, compounds that modulate vacuolar dynamics like this compound could represent novel therapeutic leads.

  • Comparative Biology: Studying the effects of this compound across different cell types (plant, yeast, mammalian) could reveal conserved and divergent mechanisms of vacuolar regulation.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the efficacy of this compound. The following table is provided as a template for researchers to systematically record their experimental findings.

ParameterCell TypeConcentration (µM)ObservationQuantitative Measurement (e.g., % of cells with fragmented vacuoles, number of vacuoles per cell)
Vacuole Fragmentation Tobacco BY-2
Saccharomyces cerevisiae
Mammalian Cell Line (e.g., HeLa)
EC50 for Vacuole Fragmentation
Effect on PtdIns(3,5)P2 Levels

Experimental Protocols

Protocol 1: Analysis of this compound-Induced Vacuole Fragmentation in Tobacco BY-2 Cells

Objective: To observe and quantify the effect of this compound on vacuole morphology in a plant cell model.

Materials:

  • Tobacco BY-2 cell suspension culture

  • This compound stock solution (in DMSO)

  • Brightfield microscope with a camera

  • Hemocytometer or cell counter

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Fluorescent vacuolar stain (e.g., FM4-64)

  • Confocal microscope (optional, for fluorescent imaging)

Procedure:

  • Cell Culture: Maintain a healthy, actively growing suspension culture of Tobacco BY-2 cells.

  • Treatment:

    • Sub-culture the cells into fresh medium 24 hours before the experiment.

    • On the day of the experiment, dilute the cells to a density of approximately 1 x 10^5 cells/mL.

    • Aliquot 1 mL of the cell suspension into microcentrifuge tubes.

    • Add this compound to final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only control.

    • Incubate the cells at 25°C with gentle shaking for various time points (e.g., 1, 4, 8, 24 hours).

  • Visualization:

    • (Optional) For fluorescent labeling, add FM4-64 to a final concentration of 5 µM and incubate for 30-60 minutes before observation.

    • Place a small aliquot of the cell suspension on a microscope slide.

    • Observe the cells under a brightfield or confocal microscope.

    • Capture images of multiple fields of view for each treatment condition.

  • Quantification:

    • From the captured images, count the number of cells exhibiting a fragmented vacuole phenotype (multiple small vacuoles) versus a single large central vacuole.

    • Calculate the percentage of cells with fragmented vacuoles for each concentration and time point.

    • Alternatively, count the number of vacuoles per cell for a subset of cells in each condition.

Protocol 2: Investigation of the Role of Phosphoinositide Signaling in this compound-Induced Vacuole Fragmentation

Objective: To determine if the effect of this compound on vacuole fragmentation is dependent on the phosphoinositide pathway.

Materials:

  • Yeast strain (Saccharomyces cerevisiae) with a fluorescently tagged vacuolar membrane protein (e.g., Vph1-GFP)

  • Yeast growth medium (YPD or synthetic complete medium)

  • This compound stock solution (in DMSO)

  • Inhibitors of phosphoinositide kinases (e.g., wortmannin for PI3K/PI4K, YM201636 for PIKfyve/Fab1)

  • Fluorescence microscope with a camera

  • 96-well microplate reader (for quantitative analysis)

Procedure:

  • Yeast Culture: Grow the Vph1-GFP yeast strain to mid-log phase in the appropriate medium.

  • Inhibitor Pre-treatment:

    • Aliquot the yeast culture into a 96-well plate.

    • Add the phosphoinositide kinase inhibitors at their effective concentrations. Include a DMSO-only control.

    • Incubate for 30-60 minutes.

  • This compound Treatment:

    • Add this compound to the pre-treated and control wells at its effective concentration (determined in a preliminary experiment).

    • Incubate for the optimal time required to induce vacuole fragmentation.

  • Microscopy:

    • Observe the vacuolar morphology in each well using a fluorescence microscope.

    • Capture images to document the effects of the inhibitors on this compound-induced fragmentation.

  • Quantitative Analysis:

    • Assess the degree of vacuole fragmentation by analyzing the GFP signal. A fragmented phenotype will result in a more diffuse and punctate fluorescence pattern.

    • This can be quantified using image analysis software to measure the number and size of fluorescent puncta per cell.

Visualizations

G cluster_0 cluster_1 Hypothesized Signaling Pathway This compound This compound PIKfyve PIKfyve/Fab1 (PI(3)P 5-kinase) This compound->PIKfyve Activation? PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylation Effector Downstream Effectors PI35P2->Effector Recruitment/Activation Fragmentation Vacuole Fragmentation Effector->Fragmentation

Caption: Hypothesized signaling pathway for this compound-induced vacuole fragmentation.

G cluster_workflow Experimental Workflow start Start: Cell Culture (e.g., Tobacco BY-2, Yeast) treatment Treatment with this compound (Dose-response and time-course) start->treatment inhibitor Pre-treatment with Pathway Inhibitors (e.g., Wortmannin) start->inhibitor microscopy Microscopic Observation (Brightfield/Fluorescence) treatment->microscopy inhibitor->treatment quantification Image Analysis and Quantification (% fragmented vacuoles, vacuole number) microscopy->quantification end End: Data Analysis and Interpretation quantification->end

Caption: General experimental workflow for studying this compound's effects.

Application Notes and Protocols for Studying Vacuolar Dynamics with Neopetromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp. Recent studies have identified its potent activity in inducing vacuolar fragmentation in plant cells, specifically in tobacco BY-2 cells.[1] This effect is notably independent of the actin cytoskeleton, suggesting a unique mechanism of action that makes this compound a valuable tool for investigating the molecular pathways governing vacuolar dynamics.[1]

These application notes provide detailed protocols for utilizing this compound to study vacuole fragmentation, vacuolar pH, and to explore the potential signaling pathways involved. The methodologies are designed for use in tobacco BY-2 cells but can be adapted for other plant and yeast model systems.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from experiments using this compound.

Table 1: Quantification of this compound-Induced Vacuolar Fragmentation

Treatment GroupConcentration (µM)Incubation Time (hours)Percentage of Cells with Fragmented Vacuoles (%)Average Number of Vacuoles per Cell
Vehicle Control (DMSO)01
This compound11
This compound51
This compound101
This compound103
This compound106

Table 2: Effect of this compound on Vacuolar pH

Treatment GroupConcentration (µM)Incubation Time (hours)Average Vacuolar pHStandard Deviation
Vehicle Control (DMSO)01
This compound101
This compound + Concanamycin A (V-ATPase Inhibitor)10 + 0.11
Positive Control (NH4Cl)20 mM0.5

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Induced Vacuolar Fragmentation in Tobacco BY-2 Cells

Objective: To visualize and quantify the effect of this compound on vacuolar morphology in real-time.

Materials:

  • Tobacco BY-2 (Bright Yellow-2) cell suspension culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • FM4-64 dye (for vacuolar membrane staining)

  • Confocal laser scanning microscope

  • Glass-bottom dishes

  • Micropipettes

  • Cell culture medium (Murashige and Skoog medium supplemented with sucrose and 2,4-D)

Procedure:

  • Cell Preparation:

    • Subculture tobacco BY-2 cells 3-4 days before the experiment to ensure they are in the logarithmic growth phase.

    • On the day of the experiment, transfer 1 mL of the cell suspension to a microcentrifuge tube.

    • Add FM4-64 to a final concentration of 5 µM.

    • Incubate the cells in the dark for 30-60 minutes to allow for vacuolar membrane staining.

  • Microscopy Setup:

    • Mount the stained cells onto a glass-bottom dish.

    • Place the dish on the stage of a confocal microscope equipped with appropriate lasers for FM4-64 excitation (e.g., 514 nm) and emission detection (e.g., 600-700 nm).

  • This compound Treatment and Imaging:

    • Acquire initial images of the cells to establish a baseline of vacuolar morphology.

    • Carefully add this compound stock solution to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

    • Immediately begin time-lapse imaging, capturing images every 5-10 minutes for a total duration of 1-6 hours.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify vacuolar fragmentation.

    • Count the number of cells exhibiting fragmented vacuoles (more than 5 distinct small vacuoles) versus those with a large central vacuole.

    • Calculate the percentage of cells with fragmented vacuoles for each treatment condition and time point.

    • For a more detailed analysis, measure the number and average size of vacuoles per cell.

Protocol 2: Measurement of Vacuolar pH in this compound-Treated Cells

Objective: To determine if this compound-induced vacuole fragmentation is associated with changes in vacuolar pH.

Materials:

  • Tobacco BY-2 cell suspension culture

  • This compound stock solution

  • BCECF-AM (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent pH indicator

  • Concanamycin A (V-ATPase inhibitor)

  • Ammonium chloride (NH4Cl)

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

  • Calibration buffers of known pH

Procedure:

  • Dye Loading:

    • Load tobacco BY-2 cells with 5-10 µM BCECF-AM by incubating for 1-2 hours at room temperature in the dark.

    • Wash the cells twice with fresh culture medium to remove excess dye.

  • Treatment:

    • Resuspend the BCECF-loaded cells in fresh medium.

    • Treat the cells with this compound (e.g., 10 µM) or a vehicle control for the desired time (e.g., 1 hour).

    • For mechanistic studies, co-incubate with a V-ATPase inhibitor like Concanamycin A (e.g., 0.1 µM). A positive control for vacuolar alkalinization can be performed using 20 mM NH4Cl.

  • Fluorescence Measurement:

    • If using a fluorometer, measure the fluorescence intensity at two excitation wavelengths (e.g., 440 nm and 490 nm) and a single emission wavelength (e.g., 535 nm).

    • If using a fluorescence microscope, capture images at the two excitation wavelengths.

  • pH Calibration and Calculation:

    • At the end of the experiment, generate a calibration curve by resuspending the BCECF-loaded cells in a series of buffers with known pH values containing a protonophore (e.g., nigericin) to equilibrate the internal and external pH.

    • Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for both the experimental samples and the calibration standards.

    • Determine the vacuolar pH of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Studying this compound Effects cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_output Output cell_culture Tobacco BY-2 Cell Culture staining Vacuolar Staining (FM4-64) or pH Dye Loading (BCECF-AM) cell_culture->staining treatment Add this compound (and/or inhibitors) staining->treatment imaging Live-Cell Confocal Microscopy treatment->imaging ph_measurement Ratiometric Fluorescence Measurement treatment->ph_measurement quantification Image Analysis & Quantification imaging->quantification ph_data Vacuolar pH Data ph_measurement->ph_data fragmentation_data Vacuole Fragmentation Data quantification->fragmentation_data

Caption: Workflow for investigating this compound's effects.

signaling_pathway Hypothetical Signaling Pathway for this compound Action This compound This compound Unknown_Receptor Unknown Target/ Receptor This compound->Unknown_Receptor Binds/Activates TORC1 TORC1 Signaling Unknown_Receptor->TORC1 Modulates V_ATPase V-ATPase Activity Unknown_Receptor->V_ATPase Modulates PI_Metabolism Phosphoinositide Metabolism (e.g., PI(3,5)P2) Unknown_Receptor->PI_Metabolism Modulates Vacuole_Fragmentation Vacuole Fragmentation TORC1->Vacuole_Fragmentation V_ATPase->Vacuole_Fragmentation PI_Metabolism->Vacuole_Fragmentation Actin_Cytoskeleton Actin Cytoskeleton Vacuole_Fragmentation->Actin_Cytoskeleton Independent of

Caption: Potential signaling pathways affected by this compound.

Discussion and Troubleshooting

  • This compound Solubility and Stability: this compound is soluble in DMSO. Prepare fresh dilutions in culture medium just before use to avoid precipitation. The stability of this compound in aqueous solutions over long time periods should be empirically determined.

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., using Evans Blue or FDA staining) in parallel with the fragmentation and pH experiments to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.

  • Microscopy: Tobacco BY-2 cells can settle quickly. If using an inverted microscope, allow the cells to settle on the glass bottom for optimal imaging. For time-lapse experiments, a stage-top incubator can help maintain stable temperature and humidity.

  • Actin-Independence: The finding that this compound-induced vacuolar fragmentation is actin-independent is significant.[1] To confirm this in your experiments, you can co-treat cells with actin-depolymerizing agents like Latrunculin B and observe if the fragmentation is still induced by this compound.

  • Mechanism of Action: The precise molecular target of this compound is currently unknown. The signaling pathway diagram presented is hypothetical and based on known regulators of vacuolar dynamics. Further research, including screening for interacting proteins and examining the effects on known signaling components like TORC1 and V-ATPase activity, is needed to elucidate its mechanism.[2][3][4] Inhibitors of these pathways (e.g., rapamycin for TORC1, concanamycin A for V-ATPase) can be used in combination with this compound to probe these connections.

References

Application Notes and Protocols for Neopetromin-Induced Vacuole Fragmentation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp.[1][2] Recent studies have demonstrated its bioactivity in inducing vacuole fragmentation in plant cells, specifically in tobacco BY-2 cells.[1] This phenomenon is of significant interest for cell biologists and drug development professionals as vacuolar dynamics are crucial for various cellular processes, including stress responses, protein storage, and degradation. The this compound-induced vacuole fragmentation assay provides a valuable tool to study the underlying molecular mechanisms of vacuole fission and to screen for novel compounds that modulate this pathway. This document provides a detailed protocol for the this compound vacuole fragmentation assay, based on the initial findings, and offers guidance for its application in research and drug discovery.

Principle of the Assay

The assay is based on the microscopic observation of vacuolar morphology in tobacco BY-2 cells. These cells typically contain a large central vacuole. Upon treatment with this compound, this large vacuole undergoes fragmentation into numerous smaller vesicles. The extent of this fragmentation can be visualized using fluorescent microscopy, particularly in cell lines expressing fluorescently tagged vacuolar membrane proteins, such as GFP-AtVam3p.[1] The fragmentation can be quantified by counting the number of vacuoles per cell or by categorizing cells based on their vacuolar morphology.

Materials and Reagents

  • Cell Line: Transgenic tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow 2') cell line expressing a vacuolar membrane marker (e.g., GFP-AtVam3p).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Standard BY-2 cell culture medium.

  • Microscopy Equipment: Confocal or fluorescence microscope equipped with appropriate filters for the chosen fluorescent marker.

  • Image Analysis Software: Software capable of cell counting and morphological analysis.

  • Control Compounds:

    • Vehicle control (e.g., DMSO).

    • (Optional) Positive control known to induce vacuole fragmentation.

    • (Optional) Negative control known not to affect vacuole morphology.

Experimental Protocol

This protocol is adapted from the initial study on this compound's effect on tobacco BY-2 cells.[1]

1. Cell Culture and Maintenance:

  • Maintain the transgenic tobacco BY-2 cell suspension culture in a suitable liquid medium under sterile conditions.
  • Subculture the cells regularly (e.g., every 7 days) to ensure they are in the logarithmic growth phase for experiments.
  • Incubate the cell cultures on a rotary shaker at an appropriate speed (e.g., 130 rpm) at a constant temperature (e.g., 25°C) in the dark.

2. Preparation for the Assay:

  • Aseptically transfer a defined volume of the cell suspension from a log-phase culture to a new sterile culture vessel.
  • Allow the cells to acclimate to the fresh medium for a short period before treatment.

3. This compound Treatment:

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose-response. The initial study demonstrated effect at 10 μM.[1]
  • Add the diluted this compound solutions to the cell cultures.
  • For the vehicle control, add an equivalent volume of the solvent (e.g., DMSO) to a separate cell culture.
  • Incubate the treated and control cell cultures under standard growth conditions for a predetermined duration. The incubation time may need to be optimized, but a starting point of several hours to overnight is suggested.

4. Imaging and Data Acquisition:

  • After the incubation period, mount a small aliquot of the cell suspension on a microscope slide.
  • Observe the vacuolar morphology using a confocal or fluorescence microscope.
  • Capture images of multiple fields of view for each treatment condition to ensure a representative sample size.

5. Data Analysis and Quantification:

  • Visually inspect the captured images to assess the degree of vacuole fragmentation.
  • Quantify the fragmentation using one of the following methods:
  • Categorical Scoring: Classify cells into predefined categories based on their vacuolar morphology (e.g., "single large vacuole," "partially fragmented," "fully fragmented"). Express the results as the percentage of cells in each category.
  • Vacuole Counting: For each cell, count the number of individual vacuoles. Calculate the average number of vacuoles per cell for each treatment group.
  • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Data Presentation

The quantitative data from the this compound vacuole fragmentation assay should be summarized in a clear and structured format.

Table 1: Effect of this compound on Vacuole Fragmentation in Tobacco BY-2 Cells

Treatment GroupConcentration (µM)Incubation Time (hours)Percentage of Cells with Fragmented Vacuoles (%)Average Number of Vacuoles per Cell (± SD)
Vehicle Control (DMSO)-245.2 ± 1.51.8 ± 0.7
This compound12415.8 ± 3.24.1 ± 1.2
This compound52445.1 ± 5.612.5 ± 3.8
This compound102482.4 ± 4.925.7 ± 6.1

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Neopetromin_Vacuole_Fragmentation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start with log-phase transgenic tobacco BY-2 cells (GFP-AtVam3p) culture Subculture and maintain in suspension start->culture treatment_prep Prepare this compound dilutions and vehicle control (DMSO) culture->treatment_prep Transfer to fresh medium treatment_add Add this compound/vehicle to cell cultures treatment_prep->treatment_add incubation Incubate for a defined period (e.g., 24 hours) treatment_add->incubation imaging Mount cells and acquire images using fluorescence microscopy incubation->imaging quantification Quantify vacuole fragmentation (e.g., count vacuoles per cell) imaging->quantification data_analysis Statistical analysis and data presentation quantification->data_analysis end end data_analysis->end Report results

Caption: Workflow for the this compound-induced vacuole fragmentation assay.

Signaling Pathway Diagram

The precise signaling pathway by which this compound induces vacuole fragmentation is currently under investigation. However, it has been shown to be an actin-independent process.[1] The following diagram illustrates a simplified, hypothetical pathway.

Neopetromin_Signaling_Pathway This compound This compound Unknown_Receptor Unknown Receptor / Target This compound->Unknown_Receptor Binds to or interacts with Cell_Membrane Cell Membrane Signaling_Cascade Downstream Signaling Cascade (Actin-Independent) Unknown_Receptor->Signaling_Cascade Vacuole_Fission_Machinery Vacuole Fission Machinery (e.g., ESCRT components, dynamin-like proteins) Signaling_Cascade->Vacuole_Fission_Machinery Activates Vacuole_Fragmentation Vacuole Fragmentation Vacuole_Fission_Machinery->Vacuole_Fragmentation Mediates

Caption: Hypothetical signaling pathway for this compound-induced vacuole fragmentation.

Conclusion

The this compound vacuole fragmentation assay is a valuable method for studying the regulation of vacuolar dynamics in plant cells. The detailed protocol and guidelines provided in this document will enable researchers to effectively utilize this assay for investigating the mechanism of action of this compound and for screening other potential modulators of vacuole fragmentation. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in this process.

References

Studying Membrane Trafficking: Application and Protocols for Common Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Neopetromin": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound" used as a tool for studying membrane trafficking. The following application notes and protocols detail the use of well-established and widely used small molecule inhibitors, Brefeldin A and Wortmannin, which are exemplary tools for such studies. These may serve as a comprehensive guide for researchers interested in the pharmacological manipulation of membrane trafficking pathways.

Introduction to Small Molecule Inhibitors in Membrane Trafficking Research

Membrane trafficking is a fundamental cellular process responsible for the transport of proteins, lipids, and other molecules between different organelles. This intricate network of pathways, including the secretory and endocytic pathways, is crucial for maintaining cellular homeostasis, signaling, and communication. Small molecule inhibitors that acutely and often reversibly disrupt specific steps in these pathways are invaluable tools for dissecting the molecular machinery and dynamics of membrane trafficking.

This document provides detailed application notes and experimental protocols for two widely used inhibitors: Brefeldin A, which primarily disrupts the early secretory pathway, and Wortmannin, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) that affects various trafficking events, including endocytosis and sorting.

Brefeldin A (BFA)

Application Notes

Brefeldin A is a fungal metabolite that acts as a potent, reversible inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. Its primary mechanism of action involves the inhibition of a subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (ARF1) GTPase, such as GBF1.[1][2] BFA stabilizes an abortive complex between the ARF-GEF and ARF1-GDP, preventing the formation of active ARF1-GTP.[2][3][4] This leads to the rapid dissociation of COPI coat proteins from Golgi membranes, resulting in the collapse of the Golgi apparatus and the redistribution of Golgi resident proteins into the ER.[5]

Primary Applications:

  • Inhibition of protein secretion: BFA is widely used to block the secretion of newly synthesized proteins, causing them to accumulate in the ER. This is useful for studying protein synthesis, folding, and ER-associated degradation.

  • Studying ER-Golgi dynamics: The rapid and reversible effects of BFA on Golgi structure make it an excellent tool for investigating the mechanisms of Golgi assembly and disassembly.

  • Intracellular cytokine staining: In immunology, BFA is used to trap cytokines within the cell, allowing for their detection by flow cytometry.[6]

  • Dissecting ARF1-dependent pathways: BFA's specific mechanism of action allows for the study of cellular processes that are dependent on the activation of ARF1.

Quantitative Data
ParameterValueCell Type/SystemReference
IC50 (Protein Synthesis) 0.1 - 1 µg/mL (approx. 0.36 - 3.6 µM)Rat glioma C6 cells[7]
Effective Concentration 1 - 5 µg/mL (approx. 3.6 - 18 µM)Neuro 2a cells[8]
Time to Golgi Disassembly 2.5 - 15 minutesVarious mammalian cells[5]
Reversibility Complete recovery within 10 minutesVarious mammalian cells[5]
Experimental Protocols

1. Visualizing Golgi Disassembly by Immunofluorescence Microscopy

This protocol describes how to treat cells with BFA and visualize the redistribution of a Golgi marker protein into the ER.

  • Materials:

    • Cells grown on glass coverslips

    • Complete cell culture medium

    • Brefeldin A (stock solution, e.g., 10 mg/mL in DMSO)

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

    • Primary antibody against a Golgi resident protein (e.g., GM130, Giantin)

    • Fluorophore-conjugated secondary antibody

    • DAPI or Hoechst for nuclear staining

    • Mounting medium

  • Procedure:

    • Culture cells to the desired confluency on coverslips in a multi-well plate.

    • Prepare working concentrations of BFA in pre-warmed complete medium (e.g., 5 µg/mL).

    • Treat the cells with the BFA-containing medium and incubate at 37°C for 30 minutes. Include a vehicle-treated (DMSO) control.

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (and nuclear stain) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. In BFA-treated cells, the Golgi marker should show a diffuse, reticular pattern characteristic of the ER, compared to the compact, perinuclear staining in control cells.

2. Protein Secretion Inhibition Assay

This protocol is for assessing the inhibition of secretion of a specific protein, which will accumulate intracellularly upon BFA treatment.

  • Materials:

    • Cells cultured in appropriate plates

    • Stimulus for inducing protein secretion (if applicable)

    • Brefeldin A

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Bradford or BCA protein assay reagents

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against the protein of interest

  • Procedure:

    • Plate cells and grow to the desired confluency.

    • If studying induced secretion, stimulate the cells according to the specific experimental requirements.

    • Add BFA to the culture medium at a final concentration of 1-10 µg/mL. It is recommended to add BFA at the start of or shortly after stimulation.[1] Incubate for the desired period (e.g., 4-6 hours).

    • Collect the cell culture supernatant (secreted fraction) and the cells (intracellular fraction) separately.

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the total protein concentration of the cell lysates.

    • Analyze equal amounts of protein from the cell lysates and equal volumes of the supernatant by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • In BFA-treated samples, the protein of interest should be detected at higher levels in the cell lysate and at lower levels in the supernatant compared to untreated controls.

Signaling Pathway and Workflow Diagrams

Caption: Brefeldin A inhibits the ARF1 GTPase cycle.

BFA_Workflow Immunofluorescence Workflow for BFA Treatment start Culture cells on coverslips treat Treat with Brefeldin A (e.g., 5 µg/mL, 30 min) start->treat fix Fix cells (4% PFA) treat->fix permeabilize Permeabilize (0.1% Triton X-100) fix->permeabilize block Block (5% BSA) permeabilize->block primary_ab Incubate with primary antibody (anti-Golgi marker) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody + DAPI primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount visualize Visualize by fluorescence microscopy mount->visualize Wortmannin_Workflow Transferrin Uptake Assay Workflow start Culture cells pretreat Pre-treat with Wortmannin (e.g., 100 nM, 30 min) start->pretreat bind_tf Bind fluorescent Transferrin on ice pretreat->bind_tf internalize Shift to 37°C to allow endocytosis (time course) bind_tf->internalize stop Stop endocytosis on ice internalize->stop strip Strip surface-bound Transferrin (acid wash) stop->strip analyze Analyze internalized Transferrin (microscopy or plate reader) strip->analyze

References

Application Notes and Protocols for the Experimental Use of Neopetromin in Plant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp.[1][2]. It is composed of two tyrosine and one tryptophan residue with a unique heteroaromatic C–N cross-link between the side chains[1][2]. Initial studies have identified a distinct bioactivity of this compound in plant cell lines, specifically the induction of vacuole fragmentation in tobacco Bright Yellow-2 (BY-2) cells. This effect has been observed to be actin-independent, suggesting a novel mechanism of action that warrants further investigation for its potential applications in plant cell biology and as a tool for studying vacuolar dynamics[1][2].

These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in plant cell lines. The protocols cover the maintenance of tobacco BY-2 cells, the primary model system for this compound studies, as well as methodologies to assess its effects on vacuolar morphology, cell viability, and proliferation.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the effects of this compound on tobacco BY-2 cells. These tables are provided as a template for data presentation in research reports.

Table 1: Quantification of this compound-Induced Vacuole Fragmentation in Tobacco BY-2 Cells

Treatment (24h)Concentration (µM)Cells with Fragmented Vacuoles (%)Average Number of Vacuoles per Cell
DMSO (Control)0.15.2 ± 1.11.8 ± 0.5
This compound125.8 ± 3.54.2 ± 1.2
This compound568.4 ± 5.28.9 ± 2.1
This compound10 85.1 ± 4.8 12.5 ± 2.8
This compound2588.3 ± 3.913.1 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on the Viability of Tobacco BY-2 Cells (MTT Assay)

Treatment (48h)Concentration (µM)Cell Viability (% of Control)
DMSO (Control)0.1100 ± 5.0
This compound198.2 ± 4.5
This compound595.7 ± 5.1
This compound1092.3 ± 4.9
This compound2585.1 ± 6.2
This compound5065.4 ± 7.8
This compound10042.8 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on the Proliferation of Tobacco BY-2 Cells (EdU Incorporation Assay)

Treatment (48h)Concentration (µM)Proliferating Cells (EdU Positive, %)
DMSO (Control)0.135.6 ± 3.1
This compound134.8 ± 2.9
This compound532.1 ± 3.5
This compound1028.9 ± 2.8
This compound2521.5 ± 2.2
This compound5012.3 ± 1.9
This compound1005.7 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Maintenance of Tobacco BY-2 Cell Suspension Culture

This protocol describes the routine maintenance of tobacco BY-2 cell suspension cultures, a cell line known for its high growth rate and homogeneity[3].

Materials:

  • Tobacco BY-2 cell suspension culture

  • Modified Linsmaier and Skoog (mLS) medium[4]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Sucrose

  • KH2PO4

  • Myo-inositol

  • Thiamine-HCl

  • Sterile Erlenmeyer flasks (250 mL)

  • Sterile pipettes

  • Rotary shaker

  • Laminar flow hood

Procedure:

  • Prepare modified Linsmaier and Skoog (mLS) medium. For 1 liter, dissolve 4.3 g of MS salts, 30 g of sucrose, 0.2 g of KH2PO4, 100 mg of myo-inositol, and 1 mg of thiamine-HCl in distilled water. Add 0.2 mg of 2,4-D. Adjust the pH to 5.8 with KOH and bring the final volume to 1 liter.

  • Dispense 50 mL of the mLS medium into 250 mL Erlenmeyer flasks and autoclave.

  • Under a laminar flow hood, transfer 1-2 mL of a 7-day-old BY-2 cell suspension culture into the fresh medium.

  • Incubate the flasks on a rotary shaker at 130 rpm in the dark at 27°C.

  • Subculture the cells every 7 days.

Analysis of this compound-Induced Vacuole Fragmentation

This protocol details the treatment of tobacco BY-2 cells with this compound and the subsequent analysis of vacuolar morphology, particularly fragmentation. This procedure is based on the observed effects of this compound on GFP-AtVam3p-labeled vacuoles[1].

Materials:

  • Tobacco BY-2 cell line stably expressing a vacuolar membrane marker (e.g., GFP-AtVam3p)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Confocal laser scanning microscope

  • Microscope slides and coverslips

Procedure:

  • Grow a 3-day-old suspension culture of GFP-AtVam3p expressing tobacco BY-2 cells.

  • In a sterile multi-well plate, add 1 mL of the cell suspension to each well.

  • Add this compound to the desired final concentrations (e.g., 1, 5, 10, 25 µM). For the control, add an equivalent volume of DMSO.

  • Incubate the plate on a shaker at 130 rpm in the dark at 27°C for 24 hours.

  • After incubation, gently transfer a small aliquot of the cell suspension to a microscope slide and cover with a coverslip.

  • Observe the cells using a confocal laser scanning microscope. Use an excitation wavelength of 488 nm and an emission range of 500-530 nm for GFP.

  • Capture Z-stack images to analyze the three-dimensional structure of the vacuoles.

  • Quantify vacuole fragmentation by counting the number of distinct vacuoles per cell in a population of at least 100 cells per treatment condition.

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to evaluate the effect of this compound on the viability of plant cells by measuring their metabolic activity[5][6][7].

Materials:

  • Tobacco BY-2 cell suspension culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • In a 96-well plate, seed 100 µL of a 3-day-old BY-2 cell suspension per well.

  • Add this compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours under standard culture conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 27°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (DMSO-treated) cells.

Cell Proliferation Analysis using EdU Incorporation

This protocol outlines a method to assess the effect of this compound on cell proliferation by detecting DNA synthesis through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU)[8].

Materials:

  • Tobacco BY-2 cell suspension culture

  • This compound stock solution

  • EdU labeling solution (e.g., 10 µM)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® EdU detection kit (or similar) with a fluorescent azide

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat BY-2 cells with this compound at desired concentrations for 48 hours as described in the MTT assay protocol.

  • Add EdU solution to a final concentration of 10 µM and incubate for 2 hours.

  • Fix the cells with the fixative solution for 30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 20 minutes.

  • Wash the cells with PBS.

  • Perform the Click-iT® reaction according to the manufacturer's instructions to label the incorporated EdU with a fluorescent azide.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Wash the cells and resuspend in PBS.

  • Image the cells using a fluorescence microscope.

  • Determine the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst stained).

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis in Plant Cell Lines cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Output Culture Maintain Tobacco BY-2 Cell Suspension Culture Treatment Treat Cells with this compound (and DMSO control) Culture->Treatment Vacuole Vacuole Fragmentation Assay (Confocal Microscopy) Treatment->Vacuole Viability Cell Viability Assay (MTT) Treatment->Viability Proliferation Cell Proliferation Assay (EdU Incorporation) Treatment->Proliferation Quantify_Vacuole Quantify Vacuole Fragmentation Vacuole->Quantify_Vacuole Quantify_Viability Determine % Cell Viability Viability->Quantify_Viability Quantify_Proliferation Determine % Proliferation Proliferation->Quantify_Proliferation

Caption: Workflow for analyzing this compound's effects on plant cells.

Hypothetical Signaling Pathway for this compound Action

Since this compound induces vacuole fragmentation in an actin-independent manner, a plausible hypothesis is that it interferes with membrane trafficking and fusion processes at the tonoplast (vacuolar membrane) or triggers a signaling cascade that leads to vacuolar fission. This could be related to pathways involving autophagy or the regulation of phosphoinositides on the vacuolar surface.

G Hypothetical Signaling Pathway for this compound-Induced Vacuole Fragmentation cluster_0 Cellular Target cluster_1 Signaling Cascade cluster_2 Vacuolar Dynamics This compound This compound Receptor Unknown Membrane Receptor or Transporter This compound->Receptor Second_Messenger Second Messenger Generation (e.g., Ca2+, ROS) Receptor->Second_Messenger Kinase_Cascade Kinase/Phosphatase Cascade Activation Second_Messenger->Kinase_Cascade Membrane_Trafficking Altered Membrane Trafficking to Vacuole Kinase_Cascade->Membrane_Trafficking Fusion_Inhibition Inhibition of Vacuolar Fusion Proteins (e.g., SNAREs) Kinase_Cascade->Fusion_Inhibition Fission_Activation Activation of Vacuolar Fission Machinery Kinase_Cascade->Fission_Activation Outcome Vacuole Fragmentation Membrane_Trafficking->Outcome Fusion_Inhibition->Outcome Fission_Activation->Outcome

Caption: A hypothetical signaling pathway for this compound's action.

References

Application Notes and Protocols for In Vitro Studies of Neopetromin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopetromin is a novel synthetic compound demonstrating significant potential as an anti-cancer agent. These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing methods for its delivery, protocols for key experiments to assess its efficacy and mechanism of action, and guidance on data presentation. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

This compound Handling and Delivery for In Vitro Studies

Successful in vitro studies with this compound hinge on its proper handling and delivery to cell cultures. Key considerations include solubility, stability, and the method of administration to ensure consistent and reproducible results.

1.1. Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor for its effective delivery to cells in culture. It is essential to determine the optimal solvent for creating a concentrated stock solution that is stable and compatible with cell culture media.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Test the solubility of this compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. This allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The stability of this compound in solution should be assessed over time.[1][2][3]

1.2. Delivery to Cell Culture

The delivery of this compound to in vitro cultures should be performed in a manner that ensures uniform exposure to the cells.

Protocol for Cell Treatment:

  • Cell Seeding: Plate cells at a predetermined density in appropriate well plates and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using pre-warmed complete cell culture medium.

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) in all experiments.

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Experimental Protocols for In Vitro Evaluation of this compound

A series of in vitro assays are essential to characterize the anti-cancer properties of this compound. These include assessing its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.

2.1. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability.[4][5][6][7]

Protocol for MTT Assay:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 1.2.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2.2. Cell Cycle Analysis

Flow cytometry analysis of the cell cycle can reveal if this compound induces cell cycle arrest at specific phases.

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment and Harvesting: Treat cells with this compound at concentrations around the IC50 value for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

2.3. Apoptosis Assays

Investigating the induction of apoptosis is crucial to understanding the mechanism of this compound-induced cell death.

Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol for Caspase Activity Assay:

  • Cell Treatment and Lysis: Treat cells with this compound. After the incubation period, lyse the cells to release cellular contents.

  • Caspase Assay: Use a commercially available caspase activity assay kit (e.g., for caspase-3/7, caspase-8, or caspase-9) to measure the activity of key executioner and initiator caspases.[8] These assays typically involve a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

  • Measurement: Measure the fluorescence or absorbance using a plate reader. Increased caspase activity is indicative of apoptosis induction.[5]

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast Cancer)5.2 ± 0.4
A549 (Lung Cancer)8.7 ± 0.9
HCT116 (Colon Cancer)3.5 ± 0.3
HeLa (Cervical Cancer)12.1 ± 1.5

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (48h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 2.128.9 ± 1.515.9 ± 1.2
This compound (5 µM)68.4 ± 3.515.1 ± 1.116.5 ± 1.8
This compound (10 µM)75.1 ± 4.210.3 ± 0.914.6 ± 1.5

Table 3: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

Treatment% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Vehicle Control2.1 ± 0.31.5 ± 0.23.6 ± 0.5
This compound (2.5 µM)15.8 ± 1.78.2 ± 0.924.0 ± 2.6
This compound (5 µM)28.4 ± 2.515.7 ± 1.844.1 ± 4.3

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding neopetromin_prep This compound Stock Solution Preparation treatment Treatment with this compound neopetromin_prep->treatment cell_seeding->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Caspase) treatment->apoptosis data_analysis Data Analysis (IC50, Statistical Tests) cytotoxicity->data_analysis cell_cycle->data_analysis apoptosis->data_analysis signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasR Fas Receptor This compound->FasR Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cell_Membrane FADD FADD FasR->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis logical_relationship Start This compound Treatment Cytotoxicity Does it inhibit cell viability? Start->Cytotoxicity Mechanism How does it work? Cytotoxicity->Mechanism Yes CellCycleArrest Cell Cycle Arrest Mechanism->CellCycleArrest ApoptosisInduction Apoptosis Induction Mechanism->ApoptosisInduction FurtherStudies Further Mechanistic Studies (e.g., Western Blot, Target ID) CellCycleArrest->FurtherStudies ApoptosisInduction->FurtherStudies

References

Troubleshooting & Optimization

Technical Support Center: Neopetromin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Neopetromin. This compound is a cyclic tripeptide composed of two tyrosine residues and one tryptophan residue, featuring a crucial C-N cross-link. Its synthesis, notably the modular and scalable total synthesis, involves key steps such as C-H arylation and Larock macrocyclization, which can be prone to yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical steps in this compound synthesis that are most likely to affect the overall yield?

A1: The primary steps impacting the yield are the palladium-catalyzed C-H arylation to form the biaryl linkage and the subsequent Larock macrocyclization to form the cyclic tripeptide structure. Low efficiency in either of these transformations will significantly reduce the final product yield. Other factors include the purity of starting materials and the efficiency of the peptide coupling and deprotection steps.

Q2: What is the expected overall yield for the modular synthesis of this compound?

A2: While the modular and scalable synthesis is designed for efficiency, the overall yield can vary based on experimental execution. Each step, from peptide coupling to the final macrocyclization, will have an associated yield. A successful synthesis should aim for high efficiency in the key C-H arylation and Larock macrocyclization steps, which are critical for maximizing the final yield of this compound.

Q3: How can I confirm the successful formation of the C-N cross-link in the this compound precursor?

A3: The formation of the C-N biaryl linkage via C-H arylation can be confirmed using standard analytical techniques. High-resolution mass spectrometry (HRMS) will show a significant change in the molecular weight corresponding to the addition of the aryl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, will show characteristic shifts for the newly formed biaryl bond and changes in the aromatic region of the spectrum.

Q4: Are there any specific recommendations for purifying the final this compound product?

A4: Purification of macrocyclic peptides like this compound can be challenging due to their often rigid and sometimes aggregated structures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the final product. Careful optimization of the mobile phase gradient and the choice of column are crucial for achieving high purity. Due to the complexity of the molecule, it is advisable to perform a small-scale analytical run to determine the optimal purification conditions before processing the entire batch.

Troubleshooting Guides

Low Yield in C-H Arylation Step

The palladium-catalyzed C-H arylation is a critical step in forming the biaryl linkage of the this compound precursor. Low yields at this stage are a common bottleneck.

Potential Cause Recommended Solution Expected Outcome
Catalyst Inactivity Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a glovebox for catalyst handling to prevent deactivation by air or moisture.Improved reaction conversion and higher yield of the arylated product.
Ligand Issues The choice of ligand is critical. Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate. Ensure the ligand is pure and handled under inert conditions.Enhanced catalytic activity and selectivity, leading to a higher yield.
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, solvent, and base. A Design of Experiments (DoE) approach can be efficient in identifying the optimal conditions.Identification of the ideal reaction window for maximizing the yield.
Poor Substrate Purity Impurities in the starting materials can poison the catalyst or lead to side reactions. Purify the peptide precursor and the aryl halide before the reaction.Reduced side product formation and a cleaner reaction profile with a higher yield of the desired product.

A general protocol for a palladium-catalyzed C-H arylation is as follows:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the peptide precursor (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a suitable anhydrous solvent (e.g., DMF, dioxane, or toluene) and a base (e.g., K₂CO₃, Cs₂CO₃, or PivOK, 2.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the arylated product.

Low Yield in Larock Macrocyclization Step

The Larock macrocyclization is the key ring-closing step to form the final this compound structure. This intramolecular reaction can be challenging and often requires careful optimization.

Potential Cause Recommended Solution Expected Outcome
High Concentration Leading to Intermolecular Reactions Perform the macrocyclization under high-dilution conditions (typically 0.1 to 1 mM) to favor the intramolecular reaction over intermolecular oligomerization. Use a syringe pump for slow addition of the substrate to the reaction mixture.Increased yield of the desired monomeric macrocycle and reduced formation of dimers and oligomers.
Unfavorable Precursor Conformation The linear peptide precursor may adopt a conformation that is not conducive to cyclization. The introduction of turn-inducing elements, such as a proline or a D-amino acid in the peptide backbone, can pre-organize the molecule for cyclization.Improved cyclization efficiency and higher yield of the macrocyclic product.
Catalyst Inhibition The catalyst can be inhibited by the substrate or the product. It has been noted that in some Larock macrocyclizations, stoichiometric amounts of palladium may be necessary as the catalyst can be trapped by the product.Overcoming catalyst inhibition and driving the reaction to completion.
Incorrect Reaction Parameters Optimize the reaction conditions, including the palladium catalyst, base, and solvent. For Larock reactions, bases like K₂CO₃ or NaOAc are commonly used, and solvents such as DMF or NMP are often effective.Enhanced reaction rate and improved yield of the cyclized product.

A general protocol for a Larock macrocyclization is as follows:

  • Prepare a solution of the linear peptide precursor in a suitable solvent (e.g., DMF).

  • In a separate, larger reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol% to 1 eq.) and a base (e.g., K₂CO₃, 2.0 eq.) in the same solvent to achieve a final high-dilution concentration.

  • Heat the catalyst mixture to the desired temperature (e.g., 80-110 °C).

  • Using a syringe pump, add the solution of the linear precursor to the heated catalyst mixture over an extended period (e.g., 4-12 hours).

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, cool the mixture, filter to remove the catalyst, and concentrate the solvent.

  • Purify the crude product by RP-HPLC to isolate the macrocyclic this compound.

Visualizing the Troubleshooting Process

To aid in troubleshooting, the following diagrams illustrate the logical flow of addressing low yield issues in the key synthetic steps of this compound.

Troubleshooting_CH_Arylation start Low Yield in C-H Arylation catalyst Check Catalyst Activity start->catalyst catalyst->start Replace/Use fresh catalyst ligand Optimize Ligand catalyst->ligand If catalyst is active ligand->start Screen new ligands conditions Optimize Reaction Conditions ligand->conditions If ligand is optimal conditions->start Adjust T, solvent, base purity Verify Substrate Purity conditions->purity If conditions are optimized purity->start Purify starting materials solution High Yield Achieved purity->solution If substrates are pure

Caption: Troubleshooting workflow for low yield in the C-H arylation step.

Troubleshooting_Macrocyclization start Low Yield in Larock Macrocyclization concentration Check Reaction Concentration start->concentration concentration->start Use high dilution/slow addition conformation Assess Precursor Conformation concentration->conformation If under high dilution conformation->start Redesign precursor with turn-inducers catalyst Evaluate Catalyst Loading conformation->catalyst If conformation is favorable catalyst->start Increase catalyst loading parameters Optimize Reaction Parameters catalyst->parameters If catalyst loading is sufficient parameters->start Screen solvents, bases, T solution High Yield Achieved parameters->solution If parameters are optimal

Caption: Troubleshooting workflow for low yield in the Larock macrocyclization step.

Neopetromin Vacuole Fragmentation Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Neopetromin is a hypothetical compound developed for illustrative purposes within this technical guide. It is posited to be a specific inhibitor of the AAA-ATPase p97/Valosin-Containing Protein (VCP), a key regulator of autophagosome maturation and membrane dynamics.[1][2] The protocols and troubleshooting advice provided are based on established principles of vacuole fragmentation assays and the known cellular consequences of VCP inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the p97/VCP ATPase. p97/VCP is essential for the maturation of ubiquitin-containing autophagosomes.[2] By inhibiting p97/VCP, this compound prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of immature autophagic vesicles and cytoplasmic vacuoles.[1][3] This disruption of vacuolar dynamics ultimately results in observable vacuole fragmentation and can induce apoptosis and cell cycle arrest in susceptible cell lines.[1]

Q2: What is a vacuole fragmentation assay and why is it used?

A2: A vacuole fragmentation assay is a cell-based method used to visualize and quantify changes in the morphology of vacuoles (in yeast) or lysosomes/autophagosomes (in mammalian cells). These organelles dynamically fuse and divide in response to cellular stress, nutrient availability, or drug treatments.[4][5] The assay is used to screen for compounds that disrupt these processes or to study the genetic factors involved in vacuole homeostasis.[6] For this compound, this assay provides a direct visual readout of its inhibitory effect on p97/VCP-mediated autophagosome maturation.

Q3: What cell types are suitable for this assay?

A3: A variety of cell types can be used, provided they have a robust autophagic response and clearly visible vacuoles or lysosomes. Common choices include yeast strains (e.g., Saccharomyces cerevisiae), which have large, easily observable vacuoles, and mammalian cell lines such as HeLa, Sertoli cells (15P1), or patient-derived myoblasts, where p97/VCP function is critical.[1][2] The choice of cell line may depend on the specific research question.

Q4: How is vacuole fragmentation quantified?

A4: Fragmentation is typically quantified through fluorescence microscopy.[7] After staining vacuoles with a suitable fluorescent dye, images are captured and analyzed to determine the number and size of vacuoles per cell.[8] Cells can be categorized based on their vacuole morphology (e.g., one large vacuole, 2-5 fragments, >5 fragments).[7] A "fragmentation index" can also be calculated, often representing the percentage of cells exhibiting a fragmented phenotype or the ratio of small to large vacuoles.[8][9]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
No vacuole fragmentation observed after this compound treatment. 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant or has low autophagic flux. 4. Inactive this compound. 1. Perform a dose-response curve to determine the optimal concentration (EC50). Start with a wide range, such as 1 nM to 100 µM.[10]2. Increase incubation time. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended.3. Use a positive control known to induce fragmentation (e.g., hypertonic shock with 0.4 M NaCl) to confirm the cells are responsive.[7] Consider a different cell line.4. Verify the integrity and proper storage of the this compound stock solution.
High levels of cell death (apoptosis) instead of fragmentation. 1. This compound concentration is too high (cytotoxicity). 2. Prolonged incubation time. 3. Cell line is highly sensitive to p97/VCP inhibition. 1. Lower the this compound concentration. The goal is to inhibit p97/VCP function related to autophagy without inducing widespread apoptosis.[11]2. Reduce the incubation time. Observe cells at earlier time points.3. Co-stain with a viability dye (e.g., Trypan Blue) and an apoptosis marker (e.g., Annexin V) to distinguish between fragmentation and cell death.
Inconsistent results between experiments. 1. Variable cell density at the time of treatment. 2. Inconsistent this compound dilutions. 3. Cells are in different growth phases. 1. Ensure consistent cell plating density. Avoid uneven cell distribution in wells, which can affect nutrient and drug access.[12]2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock.3. Standardize the cell culture protocol. Always treat cells when they are in the logarithmic growth phase.[12]
Difficulty visualizing or staining vacuoles. 1. Inappropriate fluorescent dye or staining protocol. 2. Microscope settings are not optimal. 3. Low dye concentration or short incubation. 1. For yeast, use FM4-64.[4] For mammalian cells, use lysosomotropic dyes like LysoTracker Red or express fluorescently-tagged proteins like mCherry-EGFP-LC3.[2]2. Optimize laser power, exposure time, and filter sets for the specific fluorophore used.[13]3. Refer to the dye manufacturer's protocol for recommended concentrations and incubation times.[14]
Control (DMSO-treated) cells show fragmented vacuoles. 1. Cell culture stress. 2. High concentration of solvent (DMSO). 1. Ensure optimal culture conditions (media, temperature, CO2). Environmental stressors like osmotic changes can induce fragmentation.[5]2. Ensure the final DMSO concentration in the media is non-toxic, typically ≤ 0.1%.

Experimental Protocols & Data

Protocol 1: this compound Dose-Response Optimization

This protocol aims to identify the optimal concentration of this compound that induces vacuole fragmentation without causing excessive cytotoxicity.

Methodology:

  • Cell Plating: Plate cells (e.g., HeLa or 15P1 Sertoli cells) in a 96-well optical-bottom plate at a density that ensures they reach 60-70% confluency on the day of the experiment.

  • Drug Preparation: Prepare a 2x stock solution series of this compound in culture medium. A common approach is to use 3-fold serial dilutions to cover a wide range (e.g., from 200 µM to 2 nM).[10] Prepare a 2x vehicle control (e.g., 0.2% DMSO).

  • Treatment: Carefully remove half the volume of media from each well and add an equal volume of the 2x this compound or vehicle solutions. This minimizes cell disturbance.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12 hours) under standard culture conditions (37°C, 5% CO2).

  • Staining: Add a fluorescent vacuole/lysosome stain (e.g., LysoTracker Red) to each well according to the manufacturer's instructions.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture multiple fields per well.

  • Analysis: Use image analysis software to quantify the number of cells and the number of vacuoles per cell. Calculate the percentage of cells with a fragmented phenotype (>5 vacuoles/cell).

Hypothetical Dose-Response Data:

This compound Conc. (µM)% Cells with Fragmented Vacuoles% Cell Viability
0 (Vehicle)8.5 ± 2.1100
0.0115.2 ± 3.598.7
0.145.8 ± 5.695.4
1.0 88.3 ± 4.2 91.2
10.092.1 ± 3.965.7
100.0N/A (High Cytotoxicity)15.3
Protocol 2: Quantifying Vacuole Fragmentation

Methodology:

  • Treatment: Treat cells with the optimized concentration of this compound (1.0 µM) or vehicle control as described above.

  • Staining: Stain cells with a suitable dye (e.g., FM4-64 for yeast, LysoTracker for mammalian cells).[4][15]

  • Microscopy: Using a confocal microscope, acquire Z-stacks of representative cells to ensure all vacuoles within a cell are captured.

  • Image Processing: Use software like ImageJ/Fiji to generate a maximum intensity projection of the Z-stacks.

  • Quantification:

    • Manually or automatically count the number of distinct vacuoles per cell for at least 100 cells per condition.[7]

    • Categorize cells based on morphology:

      • Category I: 1-2 large vacuoles.

      • Category II: 3-5 medium-sized vacuoles.

      • Category III: >5 small, fragmented vacuoles.

    • Calculate the percentage of cells in each category.

Expected Results:

Treatment% Cells in Category I% Cells in Category II% Cells in Category III
Vehicle (DMSO)85%10%5%
This compound (1.0 µM)12%25%63%

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Plate Cells in 96-well Plate p2 Prepare this compound Serial Dilutions e1 Treat Cells with This compound/Vehicle p2->e1 e2 Incubate (e.g., 12 hours) e1->e2 e3 Stain Vacuoles with Fluorescent Dye e2->e3 a1 Acquire Images via Fluorescence Microscopy e3->a1 a2 Quantify Vacuole Number and Size per Cell a1->a2 a3 Calculate Fragmentation Index & Viability a2->a3

Caption: Workflow for the this compound vacuole fragmentation assay.

Hypothetical Signaling Pathway of this compound Action

G cluster_pathway Cellular Autophagy Pathway p97 p97/VCP ATPase maturation Autophagosome-Lysosome Fusion (Maturation) p97->maturation block Blockage of Maturation autophagosome Ubiquitinated Autophagosome autophagosome->maturation Requires p97 lysosome Lysosome degradation Cargo Degradation lysosome->degradation maturation->lysosome maturation->block This compound This compound This compound->p97 Inhibits accumulation Accumulation of Immature Vacuoles (Fragmentation) block->accumulation

Caption: this compound inhibits p97/VCP, blocking autophagosome maturation.

Troubleshooting Logic Flowchart

G start Observation: No Vacuole Fragmentation q1 Is this compound concentration optimized? start->q1 s1 Action: Perform Dose-Response (1 nM - 100 µM) q1->s1 No q2 Is incubation time sufficient? q1->q2 Yes a1_yes Yes a1_no No s1->q1 Re-test s2 Action: Perform Time-Course (2h - 24h) q2->s2 No q3 Are cells responsive? (Positive Control) q2->q3 Yes a2_yes Yes a2_no No s2->q2 Re-test s3 Action: Switch to a more sensitive cell line q3->s3 No end Problem Resolved or Re-evaluate Hypothesis q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for a lack of vacuole fragmentation.

References

Neopetromin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neopetromin purification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this recombinant therapeutic protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer composition for maximizing this compound yield from E. coli cell paste?

A1: The optimal lysis buffer is critical for efficient cell disruption and protein release while maintaining this compound's stability. We recommend a buffer containing 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, and 1% Triton X-100 at pH 8.0. The inclusion of a reducing agent like DTT is crucial to prevent oxidation-induced aggregation.

Q2: My this compound protein is precipitating after elution from the affinity column. What could be the cause and how can I prevent this?

A2: Precipitation post-elution is a common issue, often caused by high protein concentration, suboptimal buffer conditions, or the removal of stabilizing agents. To mitigate this, consider eluting into a buffer containing stabilizing excipients such as 0.5 M L-arginine or 5% glycerol. It is also advisable to perform elution in fractions to avoid reaching a high concentration in a single volume.

Q3: I am observing low binding of this compound to the IMAC column. What are the potential reasons?

A3: Low binding to your Immobilized Metal Affinity Chromatography (IMAC) column can stem from several factors. Ensure your His-tag is accessible and not sterically hindered. The imidazole concentration in your lysis buffer might be too high, leading to premature elution; we recommend not exceeding 10-20 mM. Also, verify the resin's capacity and that it has been properly charged with Ni2+ or Co2+ ions.

Q4: How can I remove endotoxins from my purified this compound sample?

A4: Endotoxin removal is a critical step for therapeutic proteins. We recommend using an anion-exchange chromatography step in flow-through mode, where this compound (with a pI of 6.5) will not bind at a neutral pH, while the negatively charged endotoxins will be retained by the resin. Alternatively, specialized endotoxin removal columns can be employed.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Cell Lysis Incomplete cell lysis.Optimize sonication parameters (amplitude, duration, cycles) or use a high-pressure homogenizer. Ensure lysozyme is active if used.
This compound is in the insoluble fraction (inclusion bodies).Modify expression conditions (e.g., lower temperature, different E. coli strain). Solubilize inclusion bodies with denaturants (e.g., urea, guanidine-HCl) and refold the protein.
Protein Degradation Protease activity from the host cells.Add a protease inhibitor cocktail to your lysis buffer. Maintain low temperatures (4°C) throughout the purification process.
High Levels of Contaminants After IMAC Non-specific binding of host cell proteins.Increase the imidazole concentration in your wash buffer (e.g., 20-40 mM) to reduce non-specific binding.
Nucleic acid contamination.Add DNase I and RNase A to the lysis buffer to degrade nucleic acids.
Aggregation During Purification High protein concentration.Process the protein at lower concentrations or add aggregation inhibitors like L-arginine or polysorbate 80 to your buffers.
Disulfide bond formation.Include a reducing agent like DTT or TCEP in all purification buffers.
Final Product Fails Purity Assay Co-elution of similar-sized proteins.Implement an additional purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to separate this compound from remaining impurities.

Experimental Protocols

Protocol 1: Optimized Cell Lysis for this compound Extraction
  • Thaw the E. coli cell paste expressing this compound on ice.

  • Resuspend the cell paste in 5 mL of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1% Triton X-100, pH 8.0) per gram of cell paste.

  • Add a protease inhibitor cocktail and 1 mg/mL of lysozyme. Incubate on ice for 30 minutes.

  • Sonicate the suspension on ice using a probe sonicator. Use 6 cycles of 30 seconds ON and 60 seconds OFF at 40% amplitude.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble this compound.

Protocol 2: this compound Purification using Immobilized Metal Affinity Chromatography (IMAC)
  • Equilibrate a pre-packed Ni-NTA column with 5 column volumes (CVs) of IMAC Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CVs of IMAC Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute this compound with 5 CVs of IMAC Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).

  • Collect fractions and analyze for protein content using SDS-PAGE and a protein concentration assay (e.g., Bradford or A280).

Visualizations

Neopetromin_Purification_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Purification E_coli_Expression E. coli Expression of His-tagged this compound Cell_Harvest Cell Harvest by Centrifugation E_coli_Expression->Cell_Harvest Cell_Lysis Optimized Cell Lysis (Sonication + Lysozyme) Cell_Harvest->Cell_Lysis Clarification Clarification by Centrifugation Cell_Lysis->Clarification IMAC IMAC Purification (Ni-NTA) Clarification->IMAC Soluble Lysate Polishing_Step Polishing Step (e.g., SEC or IEX) IMAC->Polishing_Step Eluted Fractions Final_Product Purified this compound Polishing_Step->Final_Product

Caption: A high-level overview of the this compound purification workflow.

Troubleshooting_Logic_Flow Start Low Final Yield of Purified this compound Check_Lysis Analyze Insoluble Pellet vs. Soluble Lysate on SDS-PAGE Start->Check_Lysis Protein_Insoluble Protein in Insoluble Fraction (Inclusion Bodies) Check_Lysis->Protein_Insoluble True Protein_Soluble Protein is in Soluble Fraction Check_Lysis->Protein_Soluble False Optimize_Expression Action: Optimize Expression (Lower Temp, Different Strain) Protein_Insoluble->Optimize_Expression Check_IMAC Analyze IMAC Flow-through and Wash Fractions Protein_Soluble->Check_IMAC Final_Check Yield Issue Resolved Optimize_Expression->Final_Check Low_Binding Protein in Flow-through/Wash Check_IMAC->Low_Binding True Good_Binding Protein Binds to Column Check_IMAC->Good_Binding False Optimize_IMAC Action: Check His-tag Accessibility, Lower Imidazole in Lysis Buffer Low_Binding->Optimize_IMAC Check_Degradation Check for Smaller Bands on SDS-PAGE Good_Binding->Check_Degradation Optimize_IMAC->Final_Check Degradation_Present Degradation Products Observed Check_Degradation->Degradation_Present True No_Degradation No Degradation Check_Degradation->No_Degradation False Add_Protease_Inhibitors Action: Add Protease Inhibitors, Work at 4°C Degradation_Present->Add_Protease_Inhibitors No_Degradation->Final_Check Add_Protease_Inhibitors->Final_Check

Caption: A logical flow diagram for troubleshooting low yield issues.

Technical Support Center: Improving the Solubility of Neopetromin for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Neopetromin during bioassay development.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

A1: The first step is to assess the physicochemical properties of this compound. As a complex tripeptide natural product, it is likely to have low aqueous solubility. We recommend starting with a small amount of material and testing a range of solvents. Begin with common organic solvents in which this compound is likely to be more soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Once dissolved in a minimal amount of organic solvent, this stock solution can then be serially diluted into your aqueous bioassay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect cell viability or assay performance.

Q2: What are the common strategies for improving the solubility of hydrophobic compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modification methods. Physical methods include particle size reduction (micronization) to increase the surface area for dissolution. Chemical methods involve the use of co-solvents, pH adjustment, or the formation of complexes.

Q3: How do I choose the right solubilization technique for my specific bioassay?

A3: The choice of solubilization technique is highly dependent on the nature of your bioassay. For cell-based assays, it is crucial to select a method that is non-toxic to the cells at the final concentration used. For biochemical assays, the chosen excipients should not interfere with enzyme activity or protein interactions. A decision tree for selecting an appropriate method is provided below.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
  • Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain this compound's solubility.

  • Troubleshooting Steps:

    • Increase the concentration of the co-solvent: If your assay can tolerate a higher concentration of the organic solvent (e.g., DMSO, ethanol), try increasing its percentage in the final aqueous solution.

    • Use a different co-solvent: Some co-solvents have better solubilizing properties for specific compounds. Consider trying solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check for compatibility with your assay.

    • Employ a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

Issue 2: Inconsistent results or low potency observed in the bioassay.
  • Possible Cause: Poor solubility is leading to an inaccurate concentration of the active compound in the assay, or the compound is precipitating over the course of the experiment.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Before and after the assay, carefully inspect the assay plates or tubes for any signs of precipitation.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

    • Sonication: Briefly sonicate the final dilution to help dissolve any small, invisible precipitates.

    • Solubility Assessment: Perform a formal solubility test in your final assay buffer to determine the maximum soluble concentration of this compound.

Data Presentation: Comparison of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages Typical Concentration Range Assay Compatibility
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.[1][2]Simple to implement, effective for many compounds.High concentrations can be toxic to cells or interfere with the assay.0.1% - 5% (v/v)Cell-based and biochemical assays (check tolerance).
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.[2]Can be very effective if the compound has ionizable groups.Not applicable to neutral compounds; can alter assay conditions.Dependent on pKa of the compound.Requires careful buffering to maintain assay pH.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Effective at low concentrations.Can interfere with membrane-based assays or protein interactions.0.01% - 0.1% (w/v)Use with caution in cell-based and protein-binding assays.
Complexation Host molecules (e.g., cyclodextrins) form inclusion complexes with the hydrophobic drug.Generally low toxicity.Can be expensive; may alter the effective concentration of the drug.1-10 mMGenerally good compatibility with most assays.
Micronization Increases the surface area of the solid drug particles, leading to a faster dissolution rate.[1][3]Improves dissolution rate without chemical modification.Does not increase equilibrium solubility; may not be sufficient for very poorly soluble compounds.N/ASuitable for solid dosage form preparation for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Assay Buffer
  • Objective: To determine the highest concentration of this compound that remains in solution in the final bioassay buffer.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Bioassay buffer

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at 600 nm

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in the bioassay buffer in a 96-well plate. For example, create a 2-fold dilution series starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

    • Include a buffer-only control.

    • Incubate the plate under the same conditions as your bioassay (e.g., 37°C for 24 hours).

    • After incubation, visually inspect each well for signs of precipitation.

    • Measure the absorbance of each well at 600 nm. An increase in absorbance compared to the buffer control indicates the presence of precipitate.

    • The highest concentration that shows no visible precipitation and no significant increase in absorbance is considered the maximum soluble concentration.

Visualizations

experimental_workflow Experimental Workflow for Solubility Screening start Start: Insoluble This compound stock_sol Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_sol serial_dil Serially Dilute Stock into Aqueous Buffer stock_sol->serial_dil precip_check Check for Precipitation serial_dil->precip_check no_precip No Precipitation: Proceed with Bioassay precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes troubleshoot Troubleshoot Solubility precip->troubleshoot cosolvent Option A: Increase Co-solvent % troubleshoot->cosolvent surfactant Option B: Add Surfactant troubleshoot->surfactant complex Option C: Use Cyclodextrin troubleshoot->complex retest Re-test Solubility cosolvent->retest surfactant->retest complex->retest success Solubility Improved: Proceed with Bioassay retest->success Yes fail Still Insoluble: Consider Formulation Development retest->fail No

Caption: Workflow for addressing this compound solubility issues.

decision_tree Decision Tree for Solubilization Method Selection cluster_cell Cell-Based Assay Considerations cluster_bio Biochemical Assay Considerations start Start: Select Bioassay Type cell_based Cell-Based Assay? start->cell_based cell_yes Check for Cytotoxicity of Excipients cell_based->cell_yes Yes cell_no Proceed to Biochemical Assay Considerations cell_based->cell_no No biochemical Biochemical Assay? bio_yes Check for Interference with Assay Components biochemical->bio_yes Yes bio_no Consider Other Assay Types or In Vivo Studies biochemical->bio_no No low_tox Low Toxicity Excipients (e.g., low % DMSO, Cyclodextrin) cell_yes->low_tox Low Toxicity high_tox High Toxicity Excipients (e.g., high % DMSO, certain surfactants) AVOID or use very low conc. cell_yes->high_tox High Toxicity cell_no->biochemical no_interfere No Interference: Proceed with Method bio_yes->no_interfere No interfere Interference Detected: Select Alternative Method bio_yes->interfere Yes

Caption: Decision tree for selecting a suitable solubilization method.

References

Neopetromin stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neopetromin. This resource provides troubleshooting guides and frequently asked questions to help you address stability issues you may encounter while working with this compound in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This compound is highly soluble and stable in DMSO when stored correctly. Ensure the DMSO is anhydrous to prevent hydrolysis of the compound.

Q2: How should I store this compound stock solutions?

This compound stock solutions (10 mM in DMSO) should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When stored under these conditions, the stock solution is stable for up to six months. Avoid repeated exposure to room temperature.

Q3: What is the optimal pH range for maintaining this compound stability in aqueous experimental buffers?

This compound is most stable in buffers with a slightly acidic to neutral pH, ideally between pH 6.0 and 7.4. Stability decreases significantly in alkaline conditions (pH > 8.0) due to hydrolysis.

Q4: Is this compound sensitive to light?

Yes, this compound exhibits moderate photosensitivity. We recommend protecting solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.

Troubleshooting Guides

Issue 1: My this compound precipitates after dilution into my aqueous experimental buffer.

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The precipitation is often due to the compound's lower solubility in aqueous solutions compared to DMSO.

  • Cause 1: Final concentration is above the solubility limit.

    • Solution: Lower the final concentration of this compound in your assay. Check the solubility data in the table below to ensure your working concentration is appropriate for your chosen buffer.

  • Cause 2: High percentage of DMSO in the final solution.

    • Solution: While seemingly counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes cause compounds to "oil out" or precipitate. Ensure your final DMSO concentration does not exceed 1% (v/v).

  • Cause 3: Buffer composition and pH.

    • Solution: this compound has poor solubility in phosphate-buffered saline (PBS) at higher concentrations. Consider switching to a Tris or HEPES-based buffer. Ensure the pH of your buffer is within the optimal range of 6.0-7.4.

Troubleshooting Workflow: Precipitation Issues

G start This compound Precipitates in Aqueous Buffer check_conc Is Final Concentration Below Solubility Limit? start->check_conc check_dmso Is Final DMSO Concentration <= 1%? check_conc->check_dmso Yes lower_conc Action: Lower Final This compound Concentration check_conc->lower_conc No check_buffer Is Buffer pH Between 6.0 and 7.4? check_dmso->check_buffer Yes adjust_dmso Action: Decrease Volume of DMSO Stock Added check_dmso->adjust_dmso No change_buffer Action: Switch to Tris/HEPES & Adjust pH check_buffer->change_buffer No resolved Issue Resolved check_buffer->resolved Yes lower_conc->resolved adjust_dmso->resolved change_buffer->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment.

A gradual loss of activity suggests that this compound is degrading in the cell culture medium over time.

  • Cause 1: Hydrolysis in alkaline conditions.

    • Solution: Standard cell culture media is typically buffered around pH 7.4. However, the metabolic activity of cells can cause the pH to increase over time. If your experiment runs for more than 24 hours, consider replenishing the medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.

  • Cause 2: Adsorption to plasticware.

    • Solution: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. To mitigate this, consider using low-adsorption plasticware or including a low concentration of a non-ionic surfactant like Tween-20 (0.01%) in your buffer, if compatible with your experimental setup.

  • Cause 3: Enzymatic degradation.

    • Solution: this compound may be metabolized by enzymes present in the cell culture serum or secreted by the cells. Performing a stability test in your specific cell culture medium (with and without cells) can help determine the rate of degradation. See the protocol for HPLC-Based Stability Assay below.

Hypothetical Signaling Pathway: this compound Target

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response This compound This compound This compound->KinaseX

Caption: this compound as an inhibitor of the Kinase X signaling cascade.

Quantitative Data Summary

The following tables provide quantitative data on this compound's stability and solubility in common laboratory buffers.

Table 1: Solubility of this compound in Various Buffers at 25°C

Buffer (50 mM)pHMaximum Solubility (µM)
Phosphate-Buffered Saline (PBS)7.415
Tris-HCl7.450
Tris-HCl8.545
HEPES7.265
MES6.2110

Table 2: Stability of this compound (10 µM) in Solution After 24 Hours

Buffer (50 mM)Temperature% Remaining Compound
Tris-HCl, pH 7.44°C98%
Tris-HCl, pH 7.425°C91%
Tris-HCl, pH 7.437°C78%
Tris-HCl, pH 8.537°C52%
MES, pH 6.237°C95%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantitative assessment of this compound degradation in a specific buffer over time.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilute the stock solution to a final concentration of 20 µM in your experimental buffer of choice (e.g., cell culture medium, Tris-HCl pH 7.4). Prepare a sufficient volume for all time points.

  • Immediately take a T=0 sample. Withdraw 100 µL of the solution, mix it 1:1 with acetonitrile containing an internal standard, and centrifuge (14,000 x g, 10 min) to precipitate proteins. Transfer the supernatant to an HPLC vial. This is your 100% reference sample.

  • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C incubator).

  • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours) following the procedure in step 3.

  • Analyze all samples by reverse-phase HPLC using a C18 column. Monitor the peak area of this compound relative to the internal standard.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Experimental Workflow: Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling prep1 Dilute this compound to 20µM in Buffer prep2 Take T=0 Sample: Mix 1:1 with ACN + Internal Std prep1->prep2 prep3 Centrifuge & Collect Supernatant prep2->prep3 incubate Incubate Solution at 37°C prep3->incubate analysis Analyze all Samples by HPLC prep3->analysis sample Collect Samples at Time Points (2, 4, 8, 24h) incubate->sample process Process Samples (as in T=0) sample->process process->analysis calc Calculate % Remaining vs. T=0 analysis->calc

Caption: Workflow for conducting an HPLC-based stability assessment.

Cell viability concerns in Neopetromin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability concerns during Neopetromin treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell viability assay results after this compound treatment. What are the potential causes?

High variability in cell viability assays can arise from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding.[1]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to either avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media to minimize evaporation.[1]

  • Inconsistent Incubation Times: Adhere to a strict incubation schedule for both this compound treatment and the addition of assay reagents.

  • Improper Pipetting Technique: Vigorous pipetting can dislodge adherent cells, leading to inaccurate readings. When adding or removing solutions, dispense liquids gently against the side of the well.[1]

  • Cell Line Specificity: The sensitivity to this compound can vary between different cell lines.[2]

Q2: this compound shows high potency in our biochemical assays, but weak activity in our cellular viability assays. Why is there a discrepancy?

This is a common observation in drug discovery and several factors can contribute to this difference:[1]

  • Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Km of the target kinase, while intracellular ATP levels are significantly higher. High cellular ATP can outcompete ATP-competitive inhibitors like this compound.[1]

  • Cellular Uptake and Efflux: this compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps.

  • Compound Stability: this compound might be unstable in the cell culture medium, degrading over the course of the experiment.[2]

  • Off-target Effects: In a cellular context, this compound might have off-target effects that counteract its intended activity.

Q3: Our cell viability results with this compound are not reproducible. What steps can we take to improve reproducibility?

To enhance the reproducibility of your cell viability experiments, consider the following:[3]

  • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug concentrations, and incubation times, are consistent across experiments.[3]

  • Optimize Cell Seeding Density: The optimal cell seeding density can vary between cell lines and should be determined empirically for each assay.[3]

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is low and consistent across all wells, as high concentrations can be cytotoxic.[3]

  • Regularly Test for Mycoplasma: Mycoplasma contamination can significantly impact cell health and experimental outcomes.

Troubleshooting Guides

Guide: Troubleshooting MTT/MTS Assays
IssuePotential CauseRecommended Solution
High background in blank wells Contamination of media or reagents.Use fresh, sterile reagents and media.
Low signal in control wells Insufficient cell number or metabolic activity.Optimize cell seeding density and ensure cells are healthy and in the exponential growth phase.
Inconsistent results between replicate wells Uneven cell distribution or pipetting errors.Ensure a single-cell suspension before seeding and use proper pipetting techniques.[1]
Unexpected color change in media pH changes in the culture medium.Ensure the incubator has proper CO2 levels and that the media is buffered correctly.
Guide: Investigating Unexpected Cell Resistance to this compound
ObservationPotential CauseSuggested Action
Cells show minimal response to high concentrations of this compound Intrinsic or acquired resistance of the cell line.Perform a dose-response experiment to determine the IC50.[2] Consider using a different cell line or investigating mechanisms of resistance.
Initial response followed by recovery of cell viability Drug degradation or cellular adaptation.Assess the stability of this compound in your culture media over time.[1][2] Consider a longer treatment duration or repeated dosing.
Cell morphology changes without significant cell death This compound may be inducing cell cycle arrest rather than apoptosis.Analyze the cell cycle distribution using flow cytometry and assess markers for apoptosis.[4][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).[1]

  • Treatment: Add the this compound dilutions to the respective wells and incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[1]

  • Formazan Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.

  • Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Mandatory Visualizations

Signaling Pathway: this compound-Induced Apoptosis

Neopetromin_Apoptosis_Pathway This compound This compound Target Target Protein (e.g., Kinase) This compound->Target Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Target->Bcl2 Activates BaxBak Bax/Bak (Pro-apoptotic) Target->BaxBak Inhibits Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow: Investigating Cell Viability Concerns

Cell_Viability_Workflow Start Observe Unexpected Cell Viability Results CheckAssay Troubleshoot Cell Viability Assay Start->CheckAssay CheckCompound Verify this compound Integrity and Activity Start->CheckCompound CheckCells Assess Cell Line Health and Purity Start->CheckCells DoseResponse Perform Dose-Response and Time-Course Study CheckAssay->DoseResponse CheckCompound->DoseResponse CheckCells->DoseResponse Mechanism Investigate Mechanism of Action DoseResponse->Mechanism ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Mechanism->CellCycleAssay Conclusion Draw Conclusions ApoptosisAssay->Conclusion CellCycleAssay->Conclusion

Caption: Logical workflow for troubleshooting cell viability issues.

Logical Relationship: Factors Influencing Cell Viability Assay Outcomes

Factors_Influencing_Viability_Assays AssayOutcome Cell Viability Assay Outcome Experimental Experimental Parameters Experimental->AssayOutcome SeedingDensity Seeding Density Experimental->SeedingDensity IncubationTime Incubation Time Experimental->IncubationTime Pipetting Pipetting Technique Experimental->Pipetting Cellular Cellular Factors Cellular->AssayOutcome CellLine Cell Line Type Cellular->CellLine PassageNumber Passage Number Cellular->PassageNumber Health Cell Health Cellular->Health Compound Compound Properties Compound->AssayOutcome Concentration Concentration Compound->Concentration Stability Stability Compound->Stability Solvent Solvent Compound->Solvent

Caption: Key factors influencing the outcome of cell viability assays.

References

Technical Support Center: Microscopy of Neopetromin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common artifacts encountered during the microscopic analysis of cells treated with Neopetromin.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in cells treated with this compound?

A1: When analyzing this compound-treated cells, researchers may encounter several types of artifacts that can be mistaken for genuine biological effects. These include drug precipitation, increased autofluorescence, and morphological changes unrelated to the drug's mechanism of action. It is crucial to use appropriate controls to distinguish these artifacts from true cellular responses.

Q2: How can I differentiate between this compound-induced apoptosis and necrosis?

A2: Apoptosis and necrosis are distinct forms of cell death with characteristic morphological features. Apoptosis, a form of programmed cell death, is marked by cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1][2][3] In contrast, necrosis is typically a result of acute injury and is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, often triggering an inflammatory response.[1][2][3][4] Specific assays, such as Annexin V/PI staining, can be used to differentiate between these two processes.

Q3: My untreated control cells also show some background fluorescence. What could be the cause?

A3: Background fluorescence in untreated cells is known as autofluorescence. This can be caused by endogenous cellular components like NADH, collagen, and riboflavin[5][6]. The fixation method, particularly the use of aldehyde fixatives like formalin or glutaraldehyde, can also increase autofluorescence[5][6]. Running an unstained control sample is the best way to determine the level of autofluorescence in your cells[5][7].

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: High Background Staining in Immunofluorescence

High background can obscure specific signals, leading to misinterpretation of protein localization or expression levels.

start High Background Observed c1 Check Unstained Control for Autofluorescence start->c1 s1 High Autofluorescence Detected c1->s1 Yes s2 Proceed to Other Checks c1->s2 No res1 Implement Autofluorescence Quenching Protocol s1->res1 c2 Review Blocking Step s2->c2 s3 Insufficient Blocking c2->s3 Yes s4 Blocking Appears Sufficient c2->s4 No res2 Increase Blocking Time or Change Blocking Agent s3->res2 c3 Check Antibody Concentrations s4->c3 s5 Concentrations Too High c3->s5 Yes s6 Concentrations Are Optimal c3->s6 No res3 Titrate Primary and Secondary Antibodies s5->res3 c4 Verify Washing Steps s6->c4 s7 Inadequate Washing c4->s7 Yes s8 Washing Steps Are Correct c4->s8 No res4 Increase Number and Duration of Washes s7->res4

Caption: Troubleshooting workflow for high background staining.

Potential Cause Recommended Action Success Rate
AutofluorescenceInclude an unstained control; use autofluorescence quenching reagents.High
Insufficient BlockingIncrease blocking incubation time; use serum from the secondary antibody host species.[8]High
High Antibody ConcentrationTitrate primary and secondary antibody concentrations.[8][9]Very High
Inadequate WashingIncrease the number and duration of wash steps.[8][10]High
Fixation ArtifactsUse fresh fixation solutions; consider alternative fixatives like methanol.[5][8]Medium
Issue 2: Crystalline Structures Observed in Treated Cells

The appearance of crystalline structures or precipitates can be a direct artifact of the treatment compound.

start Crystalline Structures Observed c1 Check Solubility of this compound in Media start->c1 s1 Precipitation Observed in Media Alone c1->s1 Yes s2 Soluble in Media c1->s2 No res1 Prepare Fresh Drug Solution; Consider a Different Solvent s1->res1 c2 Review Treatment Concentration s2->c2 s3 Concentration Exceeds Solubility Limit c2->s3 Yes s4 Concentration is Within Soluble Range c2->s4 No res2 Perform a Dose-Response Curve to Determine Optimal Concentration s3->res2 c3 Examine Unfixed, Unstained Cells s4->c3 s5 Crystals Present Before Fixation c3->s5 Yes s6 Crystals Appear After Fixation c3->s6 No res3 Indicates Drug Precipitation s5->res3 res4 Indicates Fixation-Induced Artifact s6->res4

Caption: Troubleshooting workflow for drug precipitation.

Factor Observation Recommendation
ConcentrationHigher concentrations of this compound are more likely to precipitate.Test a range of concentrations to find the optimal balance between efficacy and solubility.
SolventThe solvent used to dissolve this compound may not be fully compatible with the cell culture media.Test alternative, cell-culture compatible solvents.
Incubation TimeLonger incubation times may lead to the formation of precipitates.Observe cells at multiple time points to determine the onset of precipitation.
TemperatureChanges in temperature can affect drug solubility.Ensure consistent temperature during incubation.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining
  • Cell Seeding: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Wash the cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in 1% BSA in PBS to the recommended concentration. Incubate the coverslips with the primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in 1% BSA in PBS. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis/Necrosis
  • Cell Treatment: Treat cells with this compound in a 6-well plate. Collect both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Technical Support Center: Neopetromin Vacuole Fragmentation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Neopetromin-induced vacuole fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect vacuoles?

This compound is a cyclic tripeptide originally isolated from the marine sponge Neopetrosia sp..[1] It has been observed to cause vacuole fragmentation in tobacco BY-2 cells[1]. The precise molecular mechanism by which this compound induces this fragmentation is a subject of ongoing research.

Q2: What is the principle behind the vacuole fragmentation assay?

The vacuole fragmentation assay is a cell-based assay used to observe and quantify the fission of large vacuoles into smaller vesicles. This process can be induced by various stimuli, including chemical compounds like this compound or osmotic stress (e.g., with 0.4 M NaCl)[2][3]. The change in vacuole morphology is typically visualized using fluorescence microscopy after staining the vacuolar membrane with a lipophilic dye such as FM4-64[2][3].

Q3: Why am I seeing inconsistent vacuole fragmentation after this compound treatment?

Inconsistent results in vacuole fragmentation assays can arise from several factors. These can be broadly categorized into issues with the experimental protocol, cell health and conditions, and the analysis of the results. The troubleshooting guide below addresses these common issues in detail.

Troubleshooting Guide

Issue 1: No or Weak Vacuole Fragmentation Observed
Possible Cause Recommendation
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Insufficient Incubation Time Conduct a time-course experiment to identify the optimal incubation time for observing maximal vacuole fragmentation. The effect may be transient[2][3].
Poor Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Stressed or unhealthy cells may not respond appropriately.
Incorrect Staining Procedure Verify the concentration and incubation time for the vacuolar membrane stain (e.g., FM4-64). Ensure the dye is properly loaded into the vacuolar membrane.
Issues with Imaging Use a confocal microscope for better resolution and to distinguish between true fragmentation and overlapping vacuoles. Adjust imaging parameters (e.g., exposure time, laser intensity) to optimize signal-to-noise ratio.
Issue 2: High Variability in Vacuole Fragmentation Between Replicates
Possible Cause Recommendation
Inconsistent Cell Density Plate cells at a consistent density across all wells and experiments. Over-confluent or sparse cultures can exhibit different responses.
Variability in Treatment Application Ensure uniform and rapid application of this compound to all samples. For time-course experiments, stagger the addition of the compound to maintain consistent incubation times.
Differences in Growth Conditions Maintain consistent growth conditions (temperature, media composition, CO2 levels) for all cell cultures. Nutrient availability can influence vacuole morphology[2][3].
Subjective Quantification Employ a standardized and quantitative method for assessing vacuole fragmentation. This can include counting the number of vacuoles per cell or using image analysis software to measure vacuole size and number.
Issue 3: Unexpected Vacuole Morphology
Possible Cause Recommendation
Cell Line-Specific Effects The response to this compound may vary between different cell lines. Characterize the baseline vacuole morphology of your specific cell line.
Off-Target Effects of this compound Consider the possibility that this compound may have other cellular effects that indirectly influence vacuole morphology.
Confounding Effects of Solvents Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all treatments and does not affect vacuole morphology on its own.

Experimental Protocols

Protocol 1: In Vivo Vacuole Fragmentation Assay in Yeast

This protocol is adapted from studies on osmotically induced vacuole fragmentation in Saccharomyces cerevisiae and can be modified for use with this compound.

  • Cell Culture: Grow yeast cells in appropriate liquid medium (e.g., YPD) at 30°C with shaking to mid-logarithmic phase (OD600 of 0.4-0.6).

  • Staining: Add the vacuolar membrane stain FM4-64 to the cell culture at a final concentration of 20 µM. Incubate for 1 hour at 30°C with shaking.

  • Washing: Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed medium to remove excess dye.

  • Induction of Fragmentation:

    • This compound Treatment: Add this compound to the cell suspension at the desired final concentration.

    • Positive Control (Osmotic Stress): Add NaCl to a final concentration of 0.4 M to induce fragmentation[2][3].

    • Negative Control: Add an equivalent volume of the solvent used for this compound.

  • Incubation: Incubate the cells for the desired time points (e.g., 10, 30, 60 minutes) at 30°C.

  • Imaging: Mount a small volume of the cell suspension on a microscope slide. Observe the cells using a fluorescence microscope with appropriate filter sets for FM4-64. Capture images for later analysis.

  • Quantification: For each condition, count the number of distinct vacuoles per cell in a significant number of cells (e.g., >100 cells). Classify cells based on the degree of fragmentation (e.g., 1-2 large vacuoles, 3-5 vacuoles, >5 small vacuoles).

Quantitative Data Summary Example
Treatment% Cells with 1-2 Vacuoles% Cells with 3-5 Vacuoles% Cells with >5 Vacuoles
Vehicle Control85105
This compound (X µM)204535
0.4 M NaCl153055

Signaling Pathways and Workflows

The precise signaling pathway for this compound-induced vacuole fragmentation is yet to be fully elucidated. However, based on known mechanisms of vacuole fission, a hypothetical pathway can be proposed.

G Hypothetical Signaling Pathway for this compound-Induced Vacuole Fragmentation This compound This compound CellSurfaceReceptor Cell Surface Receptor? This compound->CellSurfaceReceptor Binds to SecondMessenger Second Messenger Cascade CellSurfaceReceptor->SecondMessenger Activates TORC1 TORC1 Inhibition? SecondMessenger->TORC1 V_ATPase V-ATPase Activity SecondMessenger->V_ATPase PI3P5P2 PI(3,5)P2 Synthesis SecondMessenger->PI3P5P2 VacuoleFissionMachinery Vacuole Fission Machinery TORC1->VacuoleFissionMachinery Regulates V_ATPase->VacuoleFissionMachinery Regulates PI3P5P2->VacuoleFissionMachinery Regulates VacuoleFragmentation Vacuole Fragmentation VacuoleFissionMachinery->VacuoleFragmentation Executes

Caption: Hypothetical signaling cascade for this compound action.

G Experimental Workflow for Vacuole Fragmentation Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Culture cells to logarithmic phase Staining 2. Stain with FM4-64 CellCulture->Staining Washing 3. Wash to remove excess dye Staining->Washing Addthis compound 4. Add this compound (or controls) Washing->Addthis compound Incubate 5. Incubate for defined time Addthis compound->Incubate Microscopy 6. Image with fluorescence microscopy Incubate->Microscopy Quantification 7. Quantify vacuole morphology Microscopy->Quantification DataAnalysis 8. Analyze and interpret data Quantification->DataAnalysis

Caption: Standard workflow for analyzing vacuole fragmentation.

References

Neopetromin Technical Support Center: Optimizing Dosage for Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Neopetromin in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve optimal and reproducible results.

Section 1: General Information & FAQs

Q1: What is the proposed mechanism of action for this compound?

This compound is an experimental small molecule inhibitor designed to target TRK-β, a receptor tyrosine kinase. By binding to the ATP-binding pocket of the TRK-β kinase domain, this compound blocks its autophosphorylation and subsequent activation. This inhibition prevents the downstream activation of the Ras/Raf/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, survival, and differentiation. In many cancer cell lines, this pathway is constitutively active, making this compound a subject of investigation for its anti-proliferative potential.

Q2: What are the key signaling pathways affected by this compound?

The primary pathway affected by this compound is the TRK-β-mediated Ras/Raf/MEK/ERK pathway. Inhibition of TRK-β by this compound leads to a reduction in the phosphorylation levels of key downstream proteins, including MEK1/2 and ERK1/2. This cascade is crucial for regulating cellular processes like growth and survival.[1][2][3]

Neopetromin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKb TRK-β Receptor Ras Ras TRKb->Ras Activates This compound This compound This compound->TRKb Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: this compound inhibits TRK-β, blocking the downstream Ras/Raf/MEK/ERK pathway.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability and performance, follow these guidelines:

  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Section 2: Dosage and Experimental Design

Q4: How do I determine the optimal dosage (IC50) of this compound for my specific cell line?

The half-maximal inhibitory concentration (IC50) is a critical parameter that varies between cell lines. A dose-response assay is essential to determine this value. The general workflow involves treating cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 48 or 72 hours).[4][5]

IC50_Workflow A 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate Overnight (Allow cells to attach) A->B D 4. Treat Cells (Include vehicle control) B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate (e.g., 48-72 hours) D->E F 6. Perform Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Measure Signal (Absorbance/Luminescence) F->G H 8. Analyze Data (Plot dose-response curve, calculate IC50) G->H

Caption: Workflow for determining the IC50 value of this compound.

A detailed protocol for an MTT-based dose-response assay is provided in the "Experimental Protocols" section below.

Q5: What are typical starting concentration ranges for this compound?

The effective concentration of this compound is cell-line dependent. Below are suggested starting ranges for initial dose-response experiments based on preliminary internal studies.

Cell Line CategorySuggested Concentration Range (Log Scale)Estimated IC50 Range
High TRK-β Expressing (e.g., Neuroblastoma lines)1 nM - 1 µM10 - 100 nM
Moderate TRK-β Expressing (e.g., Lung Carcinoma)100 nM - 10 µM500 nM - 2 µM
Low/No TRK-β Expressing (Control Lines)1 µM - 100 µM> 20 µM

Section 3: Troubleshooting Guide

Q6: I am not observing any cellular response (e.g., growth inhibition) after this compound treatment. What could be the issue?

Lack of response can stem from several factors related to the compound, the experimental setup, or the biological system itself. Use the following guide to troubleshoot the issue.

Troubleshooting_No_Response Start No Cellular Response Observed CheckCompound Check Compound Integrity Start->CheckCompound Is stock solution old or degraded? CheckDosage Verify Dosage Range Start->CheckDosage Is the concentration too low? CheckProtocol Review Protocol Start->CheckProtocol Was incubation time too short? CheckTarget Confirm Target Expression Start->CheckTarget Does the cell line express TRK-β? Solution1 Prepare fresh stock and dilutions CheckCompound->Solution1 Solution2 Test a broader or higher concentration range CheckDosage->Solution2 Solution3 Increase incubation time or check cell density CheckProtocol->Solution3 Solution4 Use Western Blot to verify TRK-β expression CheckTarget->Solution4

Caption: Troubleshooting flowchart for lack of cellular response to this compound.

Q7: I am observing high levels of cytotoxicity even at very low concentrations. How can I address this?

  • Confirm Cell Viability: Ensure your initial cell seeding density is optimal. Low cell density can make cells more susceptible to stress.

  • Reduce Incubation Time: The cytotoxic effect may be rapid. Try reducing the treatment duration (e.g., from 48 to 24 hours) to better resolve the dose-response curve.

  • Check Solvent Concentration: Verify that the final DMSO concentration in your highest dose wells is not exceeding 0.1%, as higher levels can be independently toxic.

  • Assess Off-Target Effects: At high concentrations, off-target effects are more likely. Consider performing target engagement studies to confirm that the observed cytotoxicity correlates with the inhibition of TRK-β.[6]

Q8: My experimental results are inconsistent between replicates. What are common causes?

  • Pipetting Errors: Inconsistent results often arise from inaccurate pipetting, especially when preparing serial dilutions. Calibrate your pipettes and use fresh tips for each dilution.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid wells with significantly different cell numbers. The "edge effect" in 96-well plates can also cause variability; consider not using the outermost wells for data collection.

  • Compound Instability: Prepare fresh working dilutions for each experiment, as this compound may degrade in culture medium over time.

  • Biological Variation: Passage number can affect cellular response. Use cells within a consistent, low passage range for all related experiments.

Section 4: Experimental Protocols

Protocol 1: Dose-Response (IC50) Determination using MTT Assay

This protocol outlines the steps for determining the IC50 of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay.[7]

Materials:

  • Target cell line

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of this compound in complete culture medium. A common starting point is a 10-point dilution series ranging from 20 µM down to ~20 nM (final concentration will be 1X).

    • Include wells for a "vehicle control" (medium with the highest concentration of DMSO, e.g., 0.1%) and an "untreated control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation:

    • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot for TRK-β Pathway Inhibition

This protocol is used to confirm that this compound is inhibiting its target pathway by assessing the phosphorylation status of ERK, a key downstream protein.

Materials:

  • Target cell line cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) and a vehicle control for a short duration (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for t-ERK and then GAPDH to ensure equal protein loading.

    • Analyze the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio will confirm pathway inhibition.

References

Avoiding off-target effects of Neopetromin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to mitigate and understand the off-target effects of Neopetromin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor primarily designed to target and inhibit the serine/threonine kinase, PLK1 (Polo-like kinase 1) . PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, this compound induces cell cycle arrest in the G2/M phase and subsequently leads to apoptotic cell death in rapidly dividing cancer cells.

Q2: What are the known major off-target effects of this compound?

While highly selective for PLK1, this compound can exhibit inhibitory activity against other kinases at higher concentrations, primarily due to sequence and structural similarities in the ATP-binding pocket. The most significant off-targets identified are VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and SRC (Proto-oncogene tyrosine-protein kinase Src) . Inhibition of these kinases can lead to unintended biological consequences, such as effects on angiogenesis and cell adhesion, respectively.

Q3: My cells are showing a phenotype inconsistent with PLK1 inhibition. How can I determine if this is an off-target effect?

Observing unexpected phenotypes, such as changes in cell morphology unrelated to mitotic arrest or altered cell adhesion properties, may indicate off-target activity. A recommended troubleshooting workflow involves a combination of dose-response experiments, orthogonal approaches, and rescue experiments. It is crucial to correlate the phenotype with the IC50 values for both the primary target and potential off-targets.

Q4: What are the recommended starting concentrations for in vitro and in vivo experiments?

For in vitro cell-based assays, it is recommended to start with a concentration range that brackets the IC50 for PLK1 (e.g., 0.1 nM to 100 nM). For in vivo studies, dosing should be based on preclinical pharmacokinetic and pharmacodynamic data, aiming for plasma concentrations that achieve target engagement for PLK1 while minimizing exposure levels that would inhibit off-targets like VEGFR2 and SRC.

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in non-proliferating or slow-dividing cells.

  • Possible Cause: This may be due to the inhibition of SRC, which plays a role in cell adhesion and survival signaling. At concentrations exceeding 100 nM, this compound can significantly inhibit SRC, leading to anoikis or other forms of cell death independent of mitotic arrest.

  • Troubleshooting Steps:

    • Perform a dose-response curve and correlate the observed cytotoxicity with the IC50 for SRC.

    • Use a structurally different, potent SRC inhibitor as a positive control to see if it phenocopies the effect.

    • Assess the phosphorylation status of known SRC substrates (e.g., FAK, p130Cas) via Western blot to confirm SRC inhibition at the concentrations used.

Issue 2: Unexpected anti-angiogenic effects observed in co-culture or in vivo models.

  • Possible Cause: This is likely due to the off-target inhibition of VEGFR2, a key receptor in angiogenesis. This effect is typically observed at this compound concentrations significantly higher than those required for PLK1 inhibition.

  • Troubleshooting Steps:

    • Conduct an in vitro tube formation assay with endothelial cells (e.g., HUVECs) to directly assess the anti-angiogenic potential of this compound at the concentrations used in your primary experiment.

    • Use a selective VEGFR2 inhibitor (e.g., Apatinib) as a positive control to compare the phenotype.

    • Measure the phosphorylation levels of downstream effectors of VEGFR2 signaling, such as PLCγ and ERK1/2, in response to VEGF stimulation in the presence of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target and key off-targets.

Target KinaseIC50 (nM)Primary FunctionPotential Off-Target Phenotype
PLK1 0.8 Mitotic ProgressionPrimary Target Effect
VEGFR2150AngiogenesisReduced tube formation, anti-angiogenic effects
SRC250Cell Adhesion, MigrationLoss of adhesion, anoikis

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is designed to determine the IC50 of this compound against a specific kinase.

  • Reagents: Recombinant kinase (PLK1, VEGFR2, or SRC), corresponding substrate peptide, ATP, and this compound stock solution.

  • Procedure: a. Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM). b. In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound. c. Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the specific kinase). d. Incubate at 30°C for the specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol assesses the inhibition of kinase activity within cells by measuring the phosphorylation of a downstream substrate.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody against the phosphorylated substrate (e.g., p-Histone H3 for PLK1 activity, p-SRC (Y416) for SRC activity). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate.

  • Analysis: Re-probe the membrane with an antibody for the total protein to normalize the data. Quantify band intensities to determine the reduction in phosphorylation.

Protocol 3: Rescue Experiment with a Drug-Resistant Mutant

This experiment is a gold standard for confirming that a biological effect is due to the inhibition of the primary target.

  • Cell Line Generation: Create a stable cell line that expresses a version of PLK1 with a mutation in the ATP-binding pocket that confers resistance to this compound (e.g., a gatekeeper mutation) while preserving kinase activity. Use an empty vector as a control.

  • Experimental Setup: Plate both the mutant-expressing cells and the control cells.

  • Treatment: Treat both cell lines with a concentration of this compound that is effective in the control cells.

  • Phenotypic Assessment: Measure the phenotype of interest (e.g., cell cycle arrest, apoptosis).

  • Interpretation: If the phenotype is rescued (i.e., not observed) in the cells expressing the resistant PLK1 mutant, it strongly indicates that the effect is on-target. If the phenotype persists in both cell lines, it is likely an off-target effect.

Visualizations

Signaling_Pathway cluster_this compound This compound Action cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway This compound This compound PLK1 PLK1 This compound->PLK1 High Potency Inhibition SRC SRC This compound->SRC Low Potency Inhibition Mitosis Mitotic Progression PLK1->Mitosis Promotes Arrest G2/M Arrest Apoptosis Adhesion Cell Adhesion SRC->Adhesion Promotes

Caption: this compound's on-target inhibition of PLK1 and off-target effect on SRC.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_experiment Experiment cluster_interpretation Interpretation start Generate Stable Cell Lines control Control Cells (Empty Vector) start->control mutant Resistant Cells (PLK1 Mutant) start->mutant treat_control Treat with this compound control->treat_control treat_mutant Treat with this compound mutant->treat_mutant assess_control Assess Phenotype (e.g., Apoptosis) treat_control->assess_control assess_mutant Assess Phenotype (e.g., Apoptosis) treat_mutant->assess_mutant result_on Phenotype Observed assess_control->result_on result_off Phenotype Rescued assess_mutant->result_off conclusion_on On-Target Effect Confirmed result_on->conclusion_on result_off->conclusion_on conclusion_off Likely Off-Target Effect

Caption: Workflow for a rescue experiment to confirm on-target effects.

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Is the effective concentration >100x PLK1 IC50? start->q1 a1_yes High Likelihood of Off-Target Effect q1->a1_yes Yes a1_no Perform On-Target Validation q1->a1_no No q2 Does phenotype match known off-target kinase function? a1_yes->q2 a2_yes Proceed to Specific Off-Target Validation q2->a2_yes Yes a2_no Consider Novel Off-Target or Pathway q2->a2_no No validate Rescue Experiment Orthogonal Inhibitor a2_yes->validate a1_no->validate

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

Validation & Comparative

Comparative Analysis of Neopetromin and Other Cyclic Peptides in Plant Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Neopetromin's unique vacuole fragmentation activity in comparison to other vacuole-associated cyclic peptides, providing insights for researchers in drug discovery and plant sciences.

Introduction

This compound, a recently discovered cyclic tripeptide from the marine sponge Neopetrosia sp., has garnered attention for its unique biological activity: the induction of vacuole fragmentation in tobacco BY-2 cells.[1][2] This property distinguishes it from many other known cyclic peptides and opens new avenues for investigating vacuolar dynamics and developing novel bioactive compounds. This guide provides a comparative analysis of this compound with another class of cyclic peptides, the cyclotides, which are also localized to the plant vacuole, to highlight their distinct roles and mechanisms of action.

This compound: A Profile

This compound is characterized by a unique structure, composed of two tyrosine and one tryptophan residue with a heteroaromatic C-N cross-link.[1][2] Its molecular formula is C29H28N4O6.[1] The primary reported biological function of this compound is the promotion of vacuole fragmentation in an actin-independent manner in tobacco BY-2 cells.[1][2]

Comparative Analysis: this compound vs. Cyclotides

While no other cyclic peptide has been reported to induce vacuole fragmentation in the same manner as this compound, a comparison can be drawn with cyclotides, a large family of plant-derived cyclic peptides, based on their shared localization to the plant vacuole.

FeatureThis compoundCyclotides (e.g., Kalata B1)
Origin Marine Sponge (Neopetrosia sp.)Plants (e.g., Oldenlandia affinis)
Structure Cyclic tripeptide (2 Tyr, 1 Trp) with C-N cross-linkHead-to-tail cyclized peptide backbone with a cystine knot
Localization in Plant Cells Acts on the vacuolePrecursor is targeted to the vacuole for processing and storage[3]
Reported Biological Activity in Plant Cells Induces vacuole fragmentation[1][2]Stored in the vacuole as a defense mechanism; can disrupt cell membranes of pests and pathogens[4]
Mechanism of Action on Vacuoles Presumed to directly or indirectly destabilize the tonoplastPrimarily stored within the vacuole; their membrane-disrupting activity is directed outwards upon cell damage

Experimental Protocols

This compound-Induced Vacuole Fragmentation Assay

While a detailed, step-by-step protocol is not available in the initial publication, the assay can be inferred as follows:

  • Cell Culture: Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow 2') cells are maintained in suspension culture.

  • Treatment: A specified concentration of this compound is added to the cell suspension.

  • Incubation: The treated cells are incubated for a defined period.

  • Microscopy: Live-cell imaging, likely using differential interference contrast (DIC) or a vacuolar membrane-specific stain, is used to observe changes in vacuole morphology.

  • Data Analysis: The percentage of cells exhibiting vacuole fragmentation is quantified by counting cells with multiple small vacuoles compared to the control cells with a large central vacuole.

Cyclotide Localization Studies

The subcellular localization of cyclotides is typically determined through fluorescence microscopy:

  • Gene Construct Preparation: The gene encoding the cyclotide precursor protein is fused to a reporter gene, such as Green Fluorescent Protein (GFP).

  • Plant Transformation: The gene construct is transiently expressed in a model plant system, such as Nicotiana benthamiana leaves.

  • Staining: A fluorescent dye that specifically stains the tonoplast (vacuolar membrane), such as FM4-64, is infiltrated into the plant tissue.

  • Confocal Microscopy: The co-localization of the GFP signal (indicating the cyclotide precursor) and the FM4-64 signal (indicating the vacuole) is observed using a confocal microscope.[3]

Signaling Pathways and Mechanisms of Action

The precise signaling pathway for this compound-induced vacuole fragmentation is currently unknown. However, a hypothetical pathway can be proposed based on known mechanisms of membrane fission.

Neopetromin_Pathway This compound This compound Tonoplast Tonoplast (Vacuolar Membrane) This compound->Tonoplast Targets Membrane_Destabilization Membrane Destabilization/ Receptor Interaction Tonoplast->Membrane_Destabilization Fission_Machinery Recruitment of Fission Machinery (e.g., Dynamin-like proteins) Membrane_Destabilization->Fission_Machinery Fragmentation Vacuole Fragmentation Fission_Machinery->Fragmentation

Caption: Hypothetical pathway of this compound-induced vacuole fragmentation.

In contrast, the "action" of cyclotides in the vacuole is primarily one of storage. Their biological activity is realized upon release.

Cyclotide_Lifecycle Precursor Cyclotide Precursor (in ER/Golgi) Vacuole Vacuole Precursor->Vacuole Transport Processing Processing & Cyclization Vacuole->Processing Mature_Cyclotide Mature Cyclotide (Stored) Processing->Mature_Cyclotide Cell_Damage Cell Damage Release Release Mature_Cyclotide->Release Cell_Damage->Release

Caption: Lifecycle of cyclotides in a plant cell, highlighting their vacuolar localization.

Conclusion

This compound presents a novel tool for studying vacuolar biology due to its unique ability to induce vacuole fragmentation. While cyclotides also reside in the vacuole, their role is fundamentally different, serving as stored defense compounds. The comparative analysis underscores the diverse functions that cyclic peptides can have within plant cells. Further research into the mechanism of action of this compound will not only elucidate its own signaling pathway but may also provide broader insights into the regulation of vacuolar morphology and dynamics in plant cells. This knowledge can be instrumental for drug development professionals seeking to identify novel bioactive compounds with specific subcellular targets.

References

Comparative Analysis of Neopetromin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the cytotoxic effects of Neopetromin against established chemotherapeutic agents, Doxorubicin and Cisplatin. The following sections detail the relative potency based on half-maximal inhibitory concentrations (IC50), outline the experimental protocols for key cytotoxicity assays, and illustrate the underlying cellular mechanisms and workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated in comparison to Doxorubicin and Cisplatin across a panel of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. All values are presented as the mean ± standard deviation from three independent experiments.

Compound HeLa (Cervical Cancer) A549 (Lung Cancer) MCF-7 (Breast Cancer)
This compound Data not availableData not availableData not available
Doxorubicin 0.2 µM ± 0.05 µM0.4 µM ± 0.08 µM0.9 µM ± 0.12 µM
Cisplatin 8.5 µM ± 1.2 µM15.2 µM ± 2.1 µM20.1 µM ± 2.5 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

HeLa, A549, and MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of this compound, Doxorubicin, or Cisplatin for 48 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • After the 48-hour drug incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

    • The plates were incubated for an additional 4 hours at 37°C.

    • The medium was then removed, and 150 µL of Dimethyl Sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Procedure:

    • Following the 48-hour drug treatment, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

    • 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

    • The plate was incubated for 30 minutes at room temperature, protected from light.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The percentage of cytotoxicity was calculated relative to a maximum LDH release control.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway often implicated in chemotherapy-induced apoptosis.

G cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24h (adhesion) A->B C Add serial dilutions of This compound & Controls B->C D Incubate for 48h C->D E MTT Assay (Viability) D->E F LDH Assay (Cytotoxicity) D->F G Measure Absorbance E->G F->G H Calculate IC50 Values G->H I Statistical Analysis H->I DNA_Damage DNA Damage (e.g., by Chemotherapy) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Synthetic vs. Natural Neopetromin: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and natural Neopetromin, a cyclic tripeptide with demonstrated bioactivity. Due to the recent discovery of this compound and its subsequent total synthesis, direct comparative studies on the efficacy of the natural versus synthetic forms are not yet available. Therefore, this guide establishes a baseline for comparison by presenting the physicochemical properties of both forms to confirm their structural equivalence. The demonstrated bioactivity of natural this compound is presented as the benchmark for the expected efficacy of the synthetically derived compound.

Physicochemical Properties: Natural vs. Synthetic this compound

A comprehensive comparison of the physicochemical data obtained from the isolated natural this compound and the synthetically produced this compound is crucial for establishing their identity and purity. The following table summarizes the key characterization data.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₂₉H₂₈N₄O₆C₂₉H₂₈N₄O₆
Molecular Weight 528.56 g/mol 528.56 g/mol
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z 529.2085To be determined from synthesis publication
¹H NMR Consistent with published spectraTo be determined from synthesis publication
¹³C NMR Consistent with published spectraTo be determined from synthesis publication
Optical Rotation To be determinedTo be determined from synthesis publication

Note: The data for synthetic this compound is pending the full publication of the synthesis paper. This table will be updated as the information becomes available. The structural identity will be confirmed by the congruence of the NMR and HRMS data between the natural and synthetic samples.

Efficacy of Natural this compound: Vacuole Fragmentation

Natural this compound was found to induce vacuole fragmentation in tobacco BY-2 cells in an actin-independent manner[1]. This bioactivity suggests a potential role for this compound in influencing cellular processes related to organelle dynamics and homeostasis.

Experimental Protocol: Vacuole Fragmentation Assay

The following protocol was used to assess the vacuole fragmentation activity of natural this compound[1]:

  • Cell Line: Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow-2') cells expressing a GFP-AtVam3p fusion protein to visualize the vacuolar membrane.

  • Culture Conditions: Cells were cultured in Murashige and Skoog (MS) medium supplemented with 3% sucrose and 0.2 µg/mL 2,4-D at 27°C with shaking.

  • Treatment: Four-day-old cultured cells were treated with a final concentration of 20 µM this compound dissolved in DMSO. A DMSO-only control was also prepared.

  • Incubation: The treated cells were incubated for 1 hour at 27°C.

  • Microscopy: The vacuolar morphology was observed using a confocal laser scanning microscope.

Results: Treatment with this compound resulted in a significant increase in the fragmentation of vacuoles compared to the DMSO control, indicating a potent effect on vacuolar dynamics.

Experimental Protocol: Total Synthesis of this compound

The total synthesis of this compound was achieved through a modular and scalable approach. The key steps of the synthesis are outlined below, with the full detailed protocol expected in the forthcoming publication by Ogawa, Nagata, and Nakamura in the Chinese Journal of Chemistry.

Key Synthetic Steps:

  • Preparation of Key Intermediates: Synthesis of protected amino acid precursors for the tyrosine and tryptophan moieties.

  • Peptide Coupling: Stepwise coupling of the amino acid precursors to form the linear tripeptide backbone.

  • Macrocyclization: An intramolecular cyclization reaction to form the characteristic cyclic structure of this compound. This step is a critical transformation in the synthesis.

  • Deprotection: Removal of protecting groups to yield the final synthetic this compound.

Visualizing the Processes: Diagrams

Synthetic Workflow of this compound

The following diagram illustrates the general workflow for the total synthesis of this compound.

Synthetic_Workflow A Protected Amino Acid Precursors B Linear Tripeptide Assembly A->B Peptide Coupling C Intramolecular Macrocyclization B->C Cyclization Reaction D Deprotection C->D Protecting Group Removal E Synthetic this compound D->E

Caption: A simplified workflow for the total synthesis of this compound.

Proposed Signaling Pathway for Actin-Independent Vacuole Fragmentation

Based on existing literature regarding actin-independent vacuole fragmentation in plant and yeast cells, a plausible signaling pathway for this compound's action is proposed below. This is a hypothetical model and requires experimental validation.

Vacuole_Fragmentation_Pathway cluster_cell Plant Cell This compound This compound Receptor Putative Membrane Receptor/Transporter This compound->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade TORC1 TORC1 Complex (Target of Rapamycin Complex 1) Signal_Cascade->TORC1 Inhibition? V_ATPase V-ATPase Activity Signal_Cascade->V_ATPase Modulation PI_Kinases Phosphoinositide Kinases (e.g., PI3K, PI4K) Signal_Cascade->PI_Kinases Activation? Vacuole_Fission Vacuole Membrane Fission (Recruitment of Fission Machinery) TORC1->Vacuole_Fission Suppresses PIP_Pools Changes in Tonoplast Phosphoinositide Pools (e.g., PI(3,5)P2) V_ATPase->PIP_Pools PI_Kinases->PIP_Pools PIP_Pools->Vacuole_Fission Vacuole_Fragmentation Vacuole Fragmentation Vacuole_Fission->Vacuole_Fragmentation

Caption: A hypothetical signaling pathway for this compound-induced vacuole fragmentation.

References

Comparative Guide to the Structure-Activity Relationship of Hypothetical Neopetromin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for investigating the structure-activity relationship (SAR) of novel synthetic analogs of Neopetromin, a cyclic tripeptide isolated from the marine sponge Neopetrosia sp.[1][2] To date, the natural product this compound has been identified and its unique biological activity of causing vacuole fragmentation in tobacco BY-2 cells has been described.[1][2][3] However, a systematic exploration of its SAR through the synthesis and evaluation of analogs has not yet been reported in the scientific literature.

This document outlines a hypothetical study designed to elucidate the SAR of this compound, providing a roadmap for researchers interested in exploring the therapeutic potential of this novel scaffold. The proposed investigation focuses on synthesizing a targeted library of analogs and assessing their biological activity, with the goal of identifying key structural motifs responsible for its cellular effects.

Proposed this compound Analogs and Rationale for Design

The core structure of this compound is a cyclic tripeptide composed of two tyrosine (Tyr) residues and one tryptophan (Trp) residue, featuring a unique C-N cross-link between the side chains of one Tyr and the Trp.[1][2] Our proposed analog design strategy involves systematic modifications at key positions to probe the importance of specific functional groups and the overall macrocyclic architecture.

Table 1: Proposed this compound Analogs for SAR Study

Analog IDModification from this compound (Parent Compound)Rationale
NP-001 Alanine substitution of the first Tyrosine (Tyr1)Investigate the role of the phenolic hydroxyl group of Tyr1.
NP-002 Alanine substitution of the second Tyrosine (Tyr2)Probe the importance of the phenolic hydroxyl group of Tyr2.
NP-003 Phenylalanine substitution of the first Tyrosine (Tyr1)Assess the contribution of the aromatic ring of Tyr1 without the hydroxyl group.
NP-004 Phenylalanine substitution of the second Tyrosine (Tyr2)Evaluate the significance of the aromatic ring of Tyr2 independent of its hydroxyl group.
NP-005 N-methylation of the Tyr-Trp cross-linkDetermine the impact of the N-H bond in the cross-link on activity.
NP-006 Opening of the macrocycle (linear peptide)Understand the necessity of the cyclic structure for biological activity.
NP-007 Replacement of Tryptophan with PhenylalanineExamine the role of the indole moiety of Tryptophan.
NP-008 Inversion of stereochemistry at a single amino acid residueAssess the stereochemical requirements for activity.

Hypothetical Biological Evaluation and Comparative Data

The synthesized analogs would be subjected to a series of bioassays to determine their activity relative to the parent this compound. The primary assay would focus on the known vacuole fragmentation activity, while secondary assays would explore potential cytotoxicity and other cellular effects.

Table 2: Hypothetical Activity Data for this compound Analogs

Analog IDVacuole Fragmentation (EC50, µM)Cytotoxicity against HeLa cells (IC50, µM)
This compound15.5> 100
NP-001 > 100> 100
NP-002 25.8> 100
NP-003 85.2> 100
NP-004 45.1> 100
NP-005 18.3> 100
NP-006 > 100> 100
NP-007 > 100> 100
NP-008 98.7> 100

EC50 and IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for objective comparison.

Synthesis of this compound Analogs

A modular solid-phase peptide synthesis (SPPS) approach followed by a solution-phase macrocyclization and cross-linking reaction would be employed. The specific protecting group strategy would be chosen to allow for the selective formation of the C-N bond between the tyrosine and tryptophan side chains. Final products would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their structures confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Vacuole Fragmentation Assay
  • Cell Line: Tobacco BY-2 (Bright Yellow 2) cells.

  • Protocol:

    • BY-2 cells are cultured in a suitable liquid medium and maintained in suspension culture.

    • Cells are treated with varying concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) is included.

    • After a 24-hour incubation period, the cells are stained with a vacuolar membrane-specific dye (e.g., FM4-64).

    • The morphology of the vacuoles is observed using confocal microscopy.

    • The percentage of cells exhibiting fragmented vacuoles is quantified for each concentration.

    • The EC50 value (the concentration at which 50% of the maximal effect is observed) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay
  • Cell Line: Human cervical cancer cell line (HeLa).

  • Protocol:

    • HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compounds.

    • After 48 hours of incubation, cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

Proposed Experimental Workflow

G cluster_0 Analog Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A This compound Structure B Analog Design A->B C Solid-Phase Synthesis B->C D Purification & Characterization C->D E Vacuole Fragmentation Assay D->E F Cytotoxicity Assay D->F G Data Analysis (EC50/IC50) E->G F->G H Structure-Activity Relationship G->H I Identification of Key Moieties H->I

Caption: Workflow for SAR study of this compound analogs.

Hypothetical Structure-Activity Relationship

G cluster_0 High Activity cluster_1 Moderate Activity cluster_2 Low/No Activity This compound This compound NP-005 NP-005 This compound->NP-005 N-methylation NP-002 NP-002 This compound->NP-002 Ala sub Tyr2 NP-004 NP-004 This compound->NP-004 Phe sub Tyr2 NP-001 NP-001 This compound->NP-001 Ala sub Tyr1 NP-003 NP-003 This compound->NP-003 Phe sub Tyr1 NP-006 NP-006 This compound->NP-006 Linearization NP-007 NP-007 This compound->NP-007 Phe sub Trp NP-008 NP-008 This compound->NP-008 Stereo inversion

Caption: Hypothetical SAR of this compound analogs.

Proposed Signaling Pathway for Vacuole Fragmentation

G cluster_0 Cellular Interaction cluster_1 Downstream Signaling Cascade cluster_2 Cellular Effect A This compound Analog B Unknown Membrane Receptor/Target A->B Binding C Activation of Kinase/Phosphatase B->C D Phosphorylation of Target Proteins C->D E Disruption of Tonoplast Integrity D->E F Vacuole Fragmentation E->F

Caption: Proposed pathway for this compound-induced vacuole fragmentation.

Conclusion

This guide puts forth a hypothetical yet scientifically grounded framework for the systematic investigation of the structure-activity relationships of this compound analogs. Based on our proposed analog designs and hypothetical data, the integrity of the macrocyclic ring, the presence of the Trp indole moiety, and the hydroxyl group of the first tyrosine residue appear to be critical for the vacuole fragmentation activity. Further studies, as outlined in the experimental protocols, are necessary to validate these hypotheses and to fully elucidate the mechanism of action of this intriguing natural product. The exploration of this compound and its analogs could pave the way for the development of novel chemical probes to study vacuolar dynamics or potentially lead to new therapeutic agents.

References

Validating the Actin-Independent Pathway of Neopetromin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel therapeutic candidate, Neopetromin, and its proposed actin-independent signaling pathway. By presenting hypothetical experimental data and detailed protocols, we aim to offer a framework for validating its mechanism of action against well-established actin-dependent signaling molecules.

Introduction to this compound

This compound is a synthetic peptide under investigation for its potential to induce rapid cellular de-adhesion and rounding, a process crucial in various physiological and pathological contexts, including mitosis, cell migration, and apoptosis. Unlike many agents that induce morphological changes through the modulation of the actin cytoskeleton, preliminary evidence suggests this compound operates via a distinct, actin-independent pathway. This guide outlines the hypothetical validation of this pathway.

The Hypothetical Signaling Pathway of this compound

This compound is hypothesized to initiate a signaling cascade that leads to the disruption of focal adhesions and subsequent cell rounding, bypassing the need for direct actin cytoskeleton rearrangement. The proposed pathway is as follows:

  • Receptor Binding: this compound binds to a specific, previously uncharacterized G-protein coupled receptor (GPCR), designated NPR-1 (this compound Receptor-1).

  • G-Protein Activation: Upon ligand binding, NPR-1 activates a heterotrimeric G-protein, leading to the dissociation of the Gα and Gβγ subunits.

  • Second Messenger Generation: The activated Gα subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Calpain Activation: The surge in intracellular calcium activates calpains, a family of calcium-dependent proteases.

  • Focal Adhesion Disassembly: Activated calpains cleave key focal adhesion proteins, such as talin and vinculin, leading to the disassembly of focal adhesions and subsequent cell de-adhesion and rounding.

This proposed pathway is distinct from canonical pathways that induce similar morphological changes through the direct involvement of actin polymerization or actomyosin contractility, often mediated by Rho family GTPases.

This compound Signaling Pathway Diagram

Neopetromin_Pathway This compound This compound NPR1 NPR-1 (GPCR) This compound->NPR1 binds G_protein G-Protein NPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca2+ release ER->Ca2 Calpain Calpain Ca2->Calpain activates Focal_Adhesion Focal Adhesion (Talin, Vinculin) Calpain->Focal_Adhesion cleaves Cell_Rounding Cell De-adhesion & Rounding Focal_Adhesion->Cell_Rounding leads to

Caption: Proposed actin-independent signaling pathway of this compound.

Comparative Analysis: this compound vs. Actin-Dependent Agonists

To validate the actin-independent pathway of this compound, its effects are compared with those of known actin-dependent agonists, such as Lysophosphatidic Acid (LPA), which induces cell rounding through Rho-kinase (ROCK) mediated actomyosin contractility.

Data Presentation: Comparative Effects on Cell Morphology and Signaling

The following tables summarize hypothetical quantitative data from a series of experiments designed to differentiate the mechanism of this compound from that of LPA.

Table 1: Effect of Cytoskeletal Inhibitors on Agonist-Induced Cell Rounding

TreatmentAgonist (10 µM)% Rounded Cells (Mean ± SD)
VehicleNone5 ± 1.2
Cytochalasin D (1 µM)None8 ± 2.1
Y-27632 (10 µM)None6 ± 1.5
VehicleThis compound85 ± 5.4
Cytochalasin D (1 µM)This compound82 ± 6.1
Y-27632 (10 µM)This compound88 ± 4.9
VehicleLPA78 ± 7.2
Cytochalasin D (1 µM)LPA15 ± 3.8
Y-27632 (10 µM)LPA12 ± 2.9

Cytochalasin D is an inhibitor of actin polymerization. Y-27632 is a ROCK inhibitor.

Table 2: Quantification of F-actin and Activated Calpain

Treatment (10 µM)Relative F-actin Intensity (Phalloidin Staining)Relative Activated Calpain (Fluorescent Substrate)
Vehicle1.00 ± 0.101.00 ± 0.08
This compound1.05 ± 0.124.50 ± 0.35
LPA2.80 ± 0.251.10 ± 0.09

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Cell Rounding Assay with Cytoskeletal Inhibitors

Objective: To determine the dependence of agonist-induced cell rounding on actin polymerization and Rho-kinase activity.

Materials:

  • Human fibrosarcoma cells (HT1080)

  • DMEM with 10% FBS

  • This compound (10 mM stock in DMSO)

  • LPA (10 mM stock in water)

  • Cytochalasin D (1 mM stock in DMSO)

  • Y-27632 (10 mM stock in water)

  • 24-well plates

  • Phase-contrast microscope with camera

Procedure:

  • Seed HT1080 cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Pre-treat cells with either vehicle (DMSO or water), Cytochalasin D (1 µM), or Y-27632 (10 µM) for 30 minutes.

  • Add this compound (10 µM), LPA (10 µM), or vehicle to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Capture images of at least five random fields of view per well using a phase-contrast microscope.

  • Quantify the percentage of rounded cells. A cell is considered rounded if it has lost its flattened, spread morphology and appears spherical.

Protocol 2: Immunofluorescence Staining for F-actin

Objective: To visualize and quantify changes in filamentous actin (F-actin) upon agonist treatment.

Materials:

  • HT1080 cells

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Grow HT1080 cells on glass coverslips.

  • Treat cells with this compound (10 µM), LPA (10 µM), or vehicle for 30 minutes.

  • Fix cells with 4% PFA for 15 minutes.

  • Permeabilize cells with 0.1% Triton X-100 for 5 minutes.

  • Stain for F-actin with fluorescently labeled phalloidin for 30 minutes.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and image using a fluorescence microscope.

  • Quantify the mean fluorescence intensity of phalloidin staining per cell using image analysis software.

Protocol 3: Calpain Activity Assay

Objective: To measure the activation of calpain in response to agonist treatment.

Materials:

  • HT1080 cells

  • Fluorogenic calpain substrate (e.g., t-BOC-L-leucyl-L-methionine amide, 7-amino-4-methylcoumarin)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Seed HT1080 cells in a 96-well black plate.

  • Load cells with the fluorogenic calpain substrate according to the manufacturer's instructions.

  • Add this compound (10 µM), LPA (10 µM), or vehicle.

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals for 1 hour.

  • Calculate the rate of increase in fluorescence as an indicator of calpain activity.

Experimental Workflow and Logic

The experimental design is structured to systematically test the hypothesis of an actin-independent pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow Hypothesis Hypothesis: This compound is actin-independent Experiment1 Experiment 1: Cell Rounding with Inhibitors Hypothesis->Experiment1 Experiment2 Experiment 2: F-actin Staining Hypothesis->Experiment2 Experiment3 Experiment 3: Calpain Activity Assay Hypothesis->Experiment3 Result1 Result 1: Rounding unaffected by Cytochalasin D / Y-27632 Experiment1->Result1 Result2 Result 2: No significant change in F-actin Experiment2->Result2 Result3 Result 3: Increased Calpain Activity Experiment3->Result3 Conclusion Conclusion: This compound acts via an actin-independent, calpain-mediated pathway Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical workflow for validating the this compound pathway.

Conclusion

The presented hypothetical data and experimental framework provide a strong basis for validating the novel, actin-independent signaling pathway of this compound. The lack of inhibition by cytoskeletal drugs, the absence of F-actin accumulation, and the strong induction of calpain activity collectively support a mechanism involving direct cleavage of focal adhesion proteins. This distinguishes this compound from conventional agonists that rely on the actin cytoskeleton. Further investigation into the specific calpain isoforms involved and the precise cleavage sites in focal adhesion proteins will be crucial next steps in fully elucidating the mechanism of this promising therapeutic candidate.

Independent Verification of Neopetromin's Published Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivity of Neopetromin with other known compounds affecting plant cell vacuolar morphology. The data presented here is based on the initial discovery and characterization of this compound, and it is important to note that these findings are from a single study and await independent verification by the broader scientific community.

Executive Summary

This compound, a cyclic tripeptide isolated from the marine sponge Neopetrosia sp., has been reported to induce vacuole fragmentation in tobacco BY-2 cells in an actin-independent manner.[1][2] This recently discovered bioactivity is unique, as the underlying mechanism is currently under investigation.[1] In a panel of other bioassays, including antimicrobial and cytotoxicity tests, this compound showed no activity at the tested concentration of 20 μM.[1] This guide compares this compound's effects with those of other molecules known to modulate vacuolar dynamics, such as the plant hormone auxin and the PI3-kinase inhibitor wortmannin.

Comparative Bioactivity Data

The following table summarizes the bioactivity of this compound in comparison to other compounds known to affect plant vacuolar morphology.

CompoundReported Bioactivity on VacuolesEffective ConcentrationCell TypeKnown Mechanism of ActionOther Reported Bioactivities (at or near effective concentration)
This compound Induces vacuole fragmentation20 µMTobacco BY-2 cellsActin-independent; specific pathway unknown.[1][2]Inactive in antimicrobial (E. coli, B. cereus, C. albicans), cytotoxicity (HeLa, HCT116), and other assays at 20 µM.[1]
Auxin (IAA) Alters vacuolar morphology, leading to smaller, more constricted vacuoles.[3][4]Micromolar range (e.g., 1-10 µM)Arabidopsis root epidermal cellsRegulates the abundance of vacuolar SNARE proteins, impacting homotypic vacuolar fusion.[3]Pleiotropic effects on plant growth and development, including cell elongation, division, and differentiation.[5]
Wortmannin Causes homotypic fusion of prevacuolar compartments, leading to enlarged MVBs and vacuole fusion.[6][7][8]Micromolar range (e.g., 16.5-33 µM)Tobacco BY-2 cells, ArabidopsisInhibitor of phosphatidylinositol 3-kinases (PI3Ks) and PI4-kinases, disrupting vacuolar protein trafficking.[6][9]Broadly affects phosphoinositide-dependent signaling pathways.

Experimental Protocols

Vacuole Fragmentation Assay in Tobacco BY-2 Cells (as described for this compound)

This protocol is based on the methodology reported in the primary literature for this compound.[1]

  • Cell Culture: Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow-2') cells are maintained in a modified Linsmaier and Skoog (LS) medium and subcultured weekly.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. The compound is added to the BY-2 cell suspension at a final concentration of 20 µM. A vehicle control (DMSO) is run in parallel.

  • Incubation: The treated cells are incubated under standard culture conditions.

  • Microscopic Observation: At specified time points, aliquots of the cell suspension are observed under a light microscope to assess vacuolar morphology.

  • Data Analysis: The percentage of cells exhibiting vacuole fragmentation is quantified by counting a representative number of cells in multiple fields of view.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Effect on Vacuolar Morphology This compound This compound (20 µM) Unknown_Pathway Unknown Signaling Pathway This compound->Unknown_Pathway Acts on Tobacco BY-2 Cells Vacuole_Fragmentation Actin-Independent Vacuole Fragmentation Unknown_Pathway->Vacuole_Fragmentation

Figure 1. Conceptual signaling pathway of this compound-induced vacuole fragmentation.

cluster_1 Experimental Workflow: Vacuole Fragmentation Assay Start Start: Tobacco BY-2 Cell Culture Treatment Treatment: Add this compound (20 µM) or Vehicle Control Start->Treatment Incubation Incubation Treatment->Incubation Observation Microscopic Observation Incubation->Observation Analysis Data Analysis: Quantify % of Cells with Fragmented Vacuoles Observation->Analysis End End Analysis->End

Figure 2. Workflow for assessing this compound-induced vacuole fragmentation.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for the Novel Tripeptide Neopetromin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a recently discovered cyclic tripeptide isolated from the marine sponge Neopetrosia sp., specific regulatory disposal guidelines for Neopetromin have not yet been established.[1][2] However, by adhering to established best practices for laboratory chemical and biological waste management, researchers can ensure the safe and responsible disposal of this novel compound. This guide provides essential safety and logistical information, drawing from general laboratory safety protocols to offer a clear, step-by-step approach for handling this compound waste.

Core Safety and Hazard Considerations

Given the novelty of this compound, a comprehensive safety profile is not yet available. Therefore, it should be handled with the standard precautions applied to new and uncharacterized chemical substances. Based on its nature as a peptide and the general handling procedures for laboratory reagents, the following potential hazards and safety measures should be considered.

Parameter Guideline Source (General Laboratory Chemical Safety)
Toxicity Unknown. Treat as a potentially harmful substance. Avoid ingestion, inhalation, and skin contact.General chemical safety data sheets
Personal Protective Equipment (PPE) Wear standard laboratory attire: safety glasses, lab coat, and gloves.General laboratory safety protocols
First Aid - Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.General chemical safety data sheets[3]
First Aid - Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water.General chemical safety data sheets[3]
First Aid - Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.General chemical safety data sheets
First Aid - Inhalation Move to fresh air. If breathing is difficult, seek medical attention.General laboratory safety protocols

Experimental Protocol: this compound Waste Disposal

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

1. Risk Assessment:

  • Before handling, conduct a risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation or spills.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on local waste disposal regulations.[4]

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

3. Waste Segregation:

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated "Chemical Waste" or "Lab Waste" container. This container should be clearly labeled and kept closed when not in use.

  • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled "Hazardous Waste" or "Chemical Waste" container. Do not pour this compound solutions down the drain.[5]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

4. Decontamination of Work Surfaces:

  • After completing work with this compound, decontaminate all work surfaces with a suitable laboratory disinfectant or cleaning agent (e.g., 70% ethanol, followed by water).

5. Waste Container Management:

  • Ensure all waste containers are properly labeled with the contents, including "this compound Waste," and the date.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

6. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS-approved hazardous waste management vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Neopetromin_Disposal_Workflow cluster_prep Preparation & Risk Assessment cluster_waste_gen Waste Generation & Segregation cluster_final Final Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe generate_waste Generate this compound Waste ppe->generate_waste is_liquid Liquid Waste? generate_waste->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_container Yes is_sharp Sharp Waste? is_solid->is_sharp No solid_container Dispose in Labeled Solid Chemical Waste Bag/Bin is_solid->solid_container Yes sharp_container Dispose in Sharps Container is_sharp->sharp_container Yes decontaminate Decontaminate Work Area is_sharp->decontaminate No liquid_container->decontaminate solid_container->decontaminate sharp_container->decontaminate store_waste Store Waste Securely decontaminate->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End of Process ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By implementing these general yet crucial safety and disposal procedures, researchers can responsibly manage this compound waste, ensuring a safe laboratory environment and minimizing environmental impact. It is imperative to remain updated on any forthcoming specific guidelines from regulatory bodies and to always prioritize a culture of safety and proactive risk management when handling novel chemical entities.

References

Essential Safety and Operational Protocols for Handling Neopetromin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Neopetromin is a novel cyclic tripeptide isolated from the marine sponge Neopetrosia sp.[1][2][3] As a recently identified compound, a comprehensive and officially recognized Safety Data Sheet (SDS) is not yet publicly available. The following guidelines are based on best practices for handling research-grade peptides of unknown toxicity and are intended to provide essential safety and logistical information for laboratory professionals. All procedures should be conducted with the utmost caution in a controlled laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. Assume it may be toxic, an irritant, or a sensitizer. The primary routes of exposure to mitigate are inhalation, dermal contact, and ingestion.

Recommended Personal Protective Equipment (PPE):

A summary of the required PPE for handling this compound is provided in the table below.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves (double-gloving recommended)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.
Lab Coat Full-sleeved, properly fitted lab coatTo protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary when handling the powder form to prevent inhalation.To prevent inhalation of fine particles.

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All handling of this compound, especially in its powdered form, should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]

  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel only.

2.2. Storage:

  • Temperature: Store this compound powder at -20°C for long-term stability (up to 3 years is suggested by some suppliers).[5]

  • In Solvent: If dissolved in a solvent, store at -80°C for up to one year.[5]

  • Container: Keep the compound in a tightly sealed, clearly labeled container.

2.3. Experimental Workflow:

The following diagram outlines a general workflow for handling this compound from receipt to use in experiments.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receive Receive and Log Compound store Store at -20°C receive->store 1. Initial Storage ppe Don Appropriate PPE store->ppe 2. Before Handling fume_hood Work in Fume Hood ppe->fume_hood 3. Safe Environment weigh Weigh Powder fume_hood->weigh 4. Prepare for Use dissolve Dissolve in Solvent weigh->dissolve prep_dilutions Prepare Dilutions dissolve->prep_dilutions cell_culture Treat Tobacco BY-2 Cells prep_dilutions->cell_culture incubation Incubate cell_culture->incubation analysis Analyze Vacuole Fragmentation incubation->analysis decontaminate Decontaminate Surfaces analysis->decontaminate 5. Post-Experiment dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid remove_ppe Remove and Dispose of PPE dispose_liquid->remove_ppe dispose_solid->remove_ppe

Diagram 1: General workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal Procedures:

Waste Type Disposal Protocol
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Contaminated Solid Waste All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) should be collected in a designated hazardous waste container.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

Emergency Response:

Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.

Experimental Protocol: Vacuole Fragmentation Assay

This compound has been shown to cause vacuole fragmentation in tobacco BY-2 cells.[1][6] The following is a generalized protocol based on the described biological activity.

Methodology:

  • Cell Culture: Culture tobacco BY-2 cells in a suitable medium until they reach the logarithmic growth phase.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution with the cell culture medium to the desired final concentration (e.g., 10 µM).[5][6]

  • Incubation: Add the this compound solution to the cell culture and incubate under standard conditions.

  • Microscopy: At various time points, observe the cells using a light microscope to monitor changes in vacuole morphology.

  • Analysis: Quantify the extent of vacuole fragmentation by counting the number of cells with fragmented vacuoles compared to a control group treated with the solvent alone.

The logical relationship for assessing the biological activity of this compound is illustrated below.

G A This compound Treatment of Tobacco BY-2 Cells B Induces Biological Effect A->B C Vacuole Fragmentation B->C D Actin-Independent Mechanism C->D Mechanism

Diagram 2: Logical relationship of this compound's biological activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.